2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F3N2/c8-5-1-4(7(10,11)12)3(2-13)6(9)14-5/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXXBTBGBXYHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371555 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13600-42-5 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details the core synthetic strategies, experimental protocols, and quantitative data to support research and development in this area.
Core Synthesis Pathways
The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the trifluoromethyl-substituted pyridine ring followed by chlorination and cyanation, or the modification of a pre-existing substituted pyridine. The following sections detail the most pertinent and documented methods.
Pathway 1: From 4-(Trifluoromethyl)nicotinic Acid Derivatives
One of the most common routes begins with a trifluoromethyl-substituted pyridine precursor, such as 4-(trifluoromethyl)nicotinic acid. This pathway involves the key steps of amidation, dehydration to the nitrile, and subsequent chlorination.
A plausible synthesis could start from 4-ethoxy-1,1,1-trifluoro-3-alken-2-one and 3-amino acrylonitrile to form 4-trifluoromethyl nicotinonitrile. This intermediate can then be subjected to chlorination to yield the final product. A patent discloses a method for preparing 4-trifluoromethyl nicotinic acid using trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as raw materials through acylation, cyclization, and hydrolysis.[1]
Logical Flow of Pathway 1
Caption: Pathway 1: Synthesis from a trifluoromethylated precursor.
Pathway 2: From Substituted Pyridines
An alternative approach involves starting with a substituted pyridine and introducing the trifluoromethyl and cyano groups. For instance, a method for preparing 2-chloro-4-methyl nicotinonitrile involves the condensation of (E)-4-(dimethylamino)but-3-en-2-one with malononitrile, followed by chlorination.[2] While this example leads to a methyl-substituted product, a similar strategy could potentially be adapted using a trifluoromethylated starting material.
Another relevant precursor is 2,6-dichloro-3-cyano-4-trifluoromethylpyridine, which can be hydrogenated to remove the 3-cyano group, although this is the reverse of the desired final structure, it highlights the manipulation of substituents on the pyridine ring.[3]
Experimental Workflow for Synthesis
Caption: General experimental workflow for organic synthesis.
Quantitative Data Summary
The following table summarizes key quantitative data from related syntheses found in the literature. Direct data for the synthesis of this compound is sparse in publicly available literature, so data for analogous reactions are presented.
| Step/Reaction | Starting Materials | Reagents/Conditions | Product | Yield (%) | Purity (%) | Reference |
| Preparation of 4-trifluoromethyl nicotinonitrile | 4-ethoxy-1,1,1-trifluoro-3-alken-2-one, 3-amino acrylonitrile | Ethanol, Sodium ethoxide, Reflux | 4-trifluoromethyl nicotinonitrile | Not specified | Not specified | [1] |
| Hydrogenation of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine | 2,6-dichloro-3-cyano-4-trifluoromethylpyridine | Ethanol, Pyridine, Ni-Fe/C catalyst, H2 | 3-Cyano-4-trifluoromethylpyridine | 98.5 | 98.5 | [3] |
| Preparation of 2-chloro-4-methyl nicotinonitrile | (E)-4-(dimethylamino)but-3-en-2-one, malononitrile | Catalyst, Condensation; POCl3, PCl5 | 2-chloro-4-methyl nicotinonitrile | 55.7 (total) | Not specified | [2] |
Detailed Experimental Protocols
The following protocols are based on established methodologies for the synthesis of similar nicotinonitrile derivatives and are provided as a guide for developing a specific synthesis plan for this compound.
Protocol 1: Synthesis of 4-(Trifluoromethyl)nicotinonitrile[1]
Materials:
-
4-ethoxy-1,1,1-trifluoro-3-alken-2-one
-
3-amino acrylonitrile
-
Ethanol
-
Sodium ethoxide in ethanol solution
-
Closed four-mouth reaction bottle
Procedure:
-
To a 1000 mL closed four-mouth reaction bottle, add 168.1 g of 4-ethoxy-1,1,1-trifluoro-3-alken-2-one, 68.1 g of 3-amino acrylonitrile, and 300 mL of ethanol.
-
Stir the mixture uniformly and heat to reflux for 3 hours.
-
After 3 hours, slowly add 59.4 g of an ethanol solution of sodium ethoxide dropwise.
-
Continue to reflux the mixture for an additional 5 hours.
-
After the reaction is complete, recover the solvent (methanol is mentioned in the patent, likely a typo for ethanol) to obtain a white solid.
-
The resulting solid is 4-trifluoromethyl nicotinonitrile. Further purification may be required.
Protocol 2: Chlorination of a Nicotinonitrile (General Procedure)
Materials:
-
4-(Trifluoromethyl)nicotinonitrile
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Reaction flask with reflux condenser
Procedure:
-
In a reaction flask equipped with a reflux condenser, place the 4-(trifluoromethyl)nicotinonitrile.
-
Carefully add a mixture of phosphorus oxychloride and phosphorus pentachloride. The ratio of chlorinating agents may need to be optimized.
-
Heat the reaction mixture to reflux. The reaction temperature and time will need to be determined experimentally, but temperatures between 80-150 °C are common for such chlorinations.[2]
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Relationship between Precursors and Final Product
Caption: Key precursors leading to the target molecule.
Conclusion
References
- 1. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 2. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 3. 4-(Trifluoromethyl)nicotinonitrile synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile is a halogenated pyridine derivative of significant interest in synthetic chemistry. Its unique structural features, including two chlorine atoms and a trifluoromethyl group, make it a valuable intermediate in the preparation of various agrochemicals and pharmaceuticals.[1] The presence of the trifluoromethyl group can enhance the biological activity of the resulting compounds. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustrative synthesis workflow.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| CAS Number | 13600-42-5 | [2] |
| Molecular Formula | C₇HCl₂F₃N₂ | [3] |
| Molecular Weight | 241.00 g/mol | [4] |
| Appearance | Colorless crystals | [4] |
| Melting Point | 38 °C | [4] |
| Boiling Point (Predicted) | 282.4 ± 35.0 °C | [4] |
| Density (Predicted) | 1.63 ± 0.1 g/cm³ | [4] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical and spectroscopic properties are outlined below. These protocols are based on standard laboratory practices for organic compounds.
Melting Point Determination (Capillary Method)
The melting point of this compound can be determined using a standard capillary melting point apparatus.[5][6]
Materials and Equipment:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
Thermometer
Procedure:
-
Sample Preparation: If the crystalline sample is not already a fine powder, gently grind a small amount in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[7]
-
Measurement:
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature about 15-20°C below the expected melting point (38°C).
-
Decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.[8]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).[8]
-
-
Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.
Spectroscopic Characterization
IR spectroscopy is used to identify the functional groups present in the molecule. The KBr pellet method is a common technique for solid samples.[9][10][11]
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Potassium bromide (KBr), IR-grade
-
Agate mortar and pestle
-
Pellet press
-
Spatula
Procedure:
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[11]
-
Pellet Formation: Transfer a portion of the mixture to a pellet press die. Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.[11]
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[12]
Materials and Equipment:
-
NMR Spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[12]
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern.[7]
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI).
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Observe the isotopic pattern. Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), there will be a characteristic M+2 peak with an intensity of approximately 65% of the M⁺ peak and an M+4 peak.[13]
-
Analyze the fragmentation pattern to identify characteristic fragments. A common fragmentation would be the loss of a chlorine atom or the trifluoromethyl group.[14]
-
Synthetic Pathway Visualization
This compound is a key intermediate in the synthesis of the broad-spectrum insecticide, Fipronil.[1][5][9][10] The following diagram illustrates a simplified workflow for this synthesis.
Caption: Simplified workflow for the synthesis of Fipronil.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. The inclusion of a diagram illustrating its role as a key intermediate in the synthesis of Fipronil highlights its practical importance in the agrochemical industry. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related compounds.
References
- 1. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 2. 13600-42-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. 2-Amino-4-(trifluoromethyl)nicotinonitrile | C7H4F3N3 | CID 119003705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. thinksrs.com [thinksrs.com]
- 9. CN102060774A - Method for synthesizing fipronil - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its application in the preparation of bioactive molecules.
Chemical Identity and Properties
This compound is a halogenated pyridine derivative. The presence of chlorine atoms and a trifluoromethyl group significantly influences its reactivity, making it a versatile building block in organic synthesis.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 13600-42-5[1] |
| IUPAC Name | 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile |
| Molecular Formula | C₇HCl₂F₃N₂[1] |
| Synonyms | 3-Cyano-2,6-dichloro-4-(trifluoromethyl)pyridine, 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 240.997 g/mol [1] |
| Appearance | Yellow powder or colorless crystals |
| Melting Point | 38 °C |
| Boiling Point (Predicted) | 282.4 ± 35.0 °C |
| Density (Predicted) | 1.63 ± 0.1 g/cm³ |
| Purity | Typically ≥97% |
Experimental Protocols: Synthesis
The synthesis of this compound is typically achieved through a two-step process, starting from precursors that are then built upon to yield the final product.
Step 1: Synthesis of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile
The initial step involves the formation of the dihydroxy nicotinonitrile intermediate.
Reaction Scheme:
Experimental Procedure:
A detailed protocol for this step is proprietary and often varies between manufacturers. Generally, it involves the condensation of a trifluoromethyl-containing building block with a suitable cyanoacetamide derivative under basic conditions.
Step 2: Conversion to this compound
The dihydroxy intermediate is then chlorinated to yield the final product.
Reaction Scheme:
Experimental Procedure:
-
Reagents and Equipment:
-
2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile
-
Phosphorus oxychloride (POCl₃) as the chlorinating agent
-
A suitable base (e.g., an organic amine)
-
Reaction vessel equipped with a reflux condenser, thermometer, and stirring mechanism
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
-
-
Protocol:
-
In a reaction vessel, a mixture of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile and a base is prepared.
-
Phosphorus oxychloride is added to the mixture.
-
The reaction mixture is heated to a temperature between 50 °C and 100 °C.
-
The reaction is allowed to proceed for 90 to 150 minutes, with progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is isolated and purified, typically through crystallization or column chromatography.
-
Applications in Drug Development and Agrochemicals
This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its reactive chlorine atoms can be readily displaced by nucleophiles, allowing for the introduction of diverse functional groups.
Synthesis of Androgen Receptor Antagonists
This compound is utilized in the preparation of cyano(trifluoromethyl)aminopyridine derivatives, which have shown potential as androgen receptor antagonists. These antagonists are of interest for their potential applications in stimulating hair growth and managing sebum production.
Precursor to Fipronil Analogs
The structurally related 2,6-dichloro-4-trifluoromethylaniline is a key precursor in the synthesis of the broad-spectrum insecticide, Fipronil. The synthesis of this aniline highlights a potential application of the nicotinonitrile derivative in the agrochemical industry.
Visualized Workflows
General Synthesis Workflow
The following diagram illustrates the general two-step synthesis of this compound.
Caption: A diagram illustrating the two-step synthesis of the target compound.
Application in Bioactive Molecule Synthesis
The following diagram outlines the logical relationship of utilizing this compound as a precursor in the synthesis of more complex, bioactive molecules.
Caption: A workflow demonstrating the use of the title compound as a chemical intermediate.
References
Spectroscopic Profile of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile, a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and organic synthesis.
Molecular Structure and Properties
This compound possesses the following chemical structure and properties:
-
Molecular Formula: C₇HCl₂F₃N₂[1]
-
Molecular Weight: 240.997 g/mol [1]
-
CAS Number: 13600-42-5[1]
-
Appearance: Expected to be a solid, given its melting point.
-
Melting Point: 38 °C[2]
The presence of a trifluoromethyl group, a nitrile group, and two chlorine atoms on the pyridine ring significantly influences the molecule's spectroscopic characteristics.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted NMR data for this compound is as follows:
¹H NMR:
The ¹H NMR spectrum is expected to be simple, showing a single peak corresponding to the proton at the 5-position of the pyridine ring. The chemical shift of this proton will be influenced by the electron-withdrawing effects of the adjacent chlorine, trifluoromethyl, and nitrile groups.
¹³C NMR:
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the substituents.
| Atom | Predicted Chemical Shift (ppm) |
| C2 (C-Cl) | 150 - 155 |
| C3 (C-CN) | 115 - 120 |
| C4 (C-CF₃) | 130 - 135 (quartet, due to C-F coupling) |
| C5 (C-H) | 125 - 130 |
| C6 (C-Cl) | 150 - 155 |
| CN | 115 - 120 |
| CF₃ | 120 - 125 (quartet, due to C-F coupling) |
¹⁹F NMR:
The ¹⁹F NMR spectrum is expected to show a single sharp peak for the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key expected vibrational frequencies for this compound are:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2260 | Strong, Sharp |
| C-F (Trifluoromethyl) | 1100 - 1250 | Strong |
| C-Cl | 600 - 800 | Medium to Strong |
| Aromatic C=C and C=N | 1400 - 1600 | Medium to Weak |
The nitrile stretching vibration is a particularly strong and sharp absorption, making it a key diagnostic peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the following has been predicted:
-
Monoisotopic Mass: 239.94688 Da[3]
Predicted Adducts and m/z Values:
| Adduct | Predicted m/z |
| [M+H]⁺ | 240.95416 |
| [M+Na]⁺ | 262.93610 |
| [M-H]⁻ | 238.93960 |
| [M+NH₄]⁺ | 257.98070 |
| [M+K]⁺ | 278.91004 |
Data sourced from PubChemLite.[3]
The isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) will be a characteristic feature in the mass spectrum, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.
Experimental Protocols
While specific experimental protocols for obtaining the spectroscopic data of this compound are not detailed in the available literature, standard procedures for these techniques would be employed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum, using an appropriate reference standard.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For solution-state IR, dissolve the sample in a suitable solvent (e.g., CCl₄).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Process the interferogram to obtain the final transmittance or absorbance spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition and Processing: Record the mass spectrum and analyze the molecular ion peak, isotopic pattern, and fragmentation pattern.
Visualizations
To aid in the understanding of the concepts discussed, the following diagrams have been generated.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Molecular structure and its correlation to key spectroscopic features.
References
Determining the Solubility of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public quantitative solubility data for this compound, this document provides a comprehensive overview of established experimental protocols for determining its solubility in various organic solvents. The methodologies detailed herein, including gravimetric and spectrophotometric techniques, are designed to enable researchers to generate precise and reliable solubility data. This guide is intended to be a valuable resource for scientists and professionals engaged in drug development and chemical research, facilitating formulation studies, process optimization, and toxicological assessments.
Introduction
This compound is a halogenated pyridine derivative with significant potential in the synthesis of novel bioactive molecules. Understanding its solubility in a range of organic solvents is a critical parameter for its application in medicinal chemistry and process development. Solubility data is fundamental for designing and optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating active pharmaceutical ingredients. This guide outlines the standard, reliable methods for the experimental determination of the solubility of this solid compound.
Experimental Protocols for Solubility Determination
The following sections detail two widely accepted methods for determining the solubility of a solid compound in an organic solvent: the gravimetric method and spectrophotometric methods.
Gravimetric Method
The gravimetric method is a direct and straightforward technique that relies on the mass of the dissolved solute in a saturated solution.
2.1.1. Detailed Methodology
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial or flask). The presence of undissolved solid is essential to ensure that the solution is saturated.
-
-
Equilibration:
-
Agitate the mixture at a constant, recorded temperature for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is recommended for maintaining a consistent temperature and agitation.
-
-
Phase Separation:
-
Allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifugation of the saturated solution is highly recommended.
-
-
Sample Withdrawal and Weighing:
-
Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a calibrated pipette or syringe. Transfer the aliquot to a pre-weighed, dry container (e.g., an evaporating dish or a vial). Record the combined mass of the container and the aliquot.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the aliquot under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that is high enough to facilitate evaporation but low enough to prevent decomposition of the solute.
-
-
Drying and Final Weighing:
-
Dry the residue to a constant weight in a vacuum oven. The final weight of the container with the dried solute is recorded.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of container + dried solute) - (Mass of empty container)] / (Volume of aliquot in mL) * 100
-
Spectrophotometric Methods (UV-Vis or HPLC)
Spectrophotometric methods offer a more sensitive and often faster alternative to the gravimetric method, particularly for compounds with low solubility. These methods are based on the Beer-Lambert law, which correlates the absorbance of a solution with the concentration of the analyte. A calibration curve must be generated prior to determining the solubility.
2.2.1. Detailed Methodology
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known high concentration in the chosen organic solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing, known concentrations via serial dilution.
-
-
Generation of a Calibration Curve:
-
For UV-Vis Spectroscopy: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
For High-Performance Liquid Chromatography (HPLC): Inject a fixed volume of each standard solution into the HPLC system and record the peak area.
-
Plot a graph of absorbance or peak area (y-axis) versus concentration (x-axis) to generate a calibration curve. The curve should be linear in the concentration range of the standards.
-
-
Preparation of a Saturated Solution:
-
Prepare a saturated solution of this compound and allow it to equilibrate as described in the gravimetric method (Steps 2.1.1 and 2.1.2).
-
-
Sample Preparation and Analysis:
-
After phase separation (Step 2.1.3), withdraw a small aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance or determine the peak area of the diluted sample using the same method as for the standards.
-
-
Calculation of Solubility:
-
Use the equation of the linear regression from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Data Presentation
As no pre-existing quantitative data was found, a template for data presentation is provided below. Researchers should populate this table with their experimentally determined values.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method Used |
| e.g., Acetone | e.g., 25 | e.g., Gravimetric | |
| e.g., Ethanol | e.g., 25 | e.g., HPLC | |
| e.g., Toluene | e.g., 25 | ||
| e.g., Dichloromethane | e.g., 25 | ||
| ... | ... |
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for determining the solubility of a solid organic compound.
Caption: General experimental workflow for solubility determination.
Conclusion
This technical guide provides detailed, practical methodologies for the determination of the solubility of this compound in organic solvents. By following the outlined gravimetric and spectrophotometric protocols, researchers can generate the critical data needed to advance their work in drug discovery, chemical synthesis, and formulation science. The consistent application of these methods will ensure the production of high-quality, comparable solubility data, fostering a deeper understanding of the physicochemical properties of this important chemical entity.
Unraveling the Potential Mechanisms of Action of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The chemical structure of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile incorporates two key pharmacophores: the nicotinonitrile moiety and a 2,6-dichloro-4-(trifluoromethyl)phenyl group. The latter is a prominent feature in a class of phenylpyrazole insecticides, with Fipronil being a notable example. These insecticides are known to act on insect GABA receptors.[1][2] The nicotinonitrile scaffold, on the other hand, is the core of neonicotinoid insecticides, which target nAChRs.[3] Therefore, it is highly probable that the biological activity of this compound is mediated through the modulation of one or both of these critical neurotransmitter receptor systems. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can contribute to increased biological activity.[4]
Hypothesized Mechanisms of Action
Based on the structural similarities to known active compounds, two primary mechanisms of action are proposed for this compound.
Antagonism of the GABA Receptor
The 2,6-dichloro-4-(trifluoromethyl)phenyl group is a key structural component of phenylpyrazole insecticides like Fipronil. These compounds are known to be non-competitive antagonists of the GABA receptor, an ionotropic receptor that forms a chloride ion channel.[1]
Signaling Pathway:
In a resting state, the GABA receptor is closed. Upon binding of the neurotransmitter GABA, the channel opens, allowing an influx of chloride ions (Cl-). This hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect. Phenylpyrazole insecticides are thought to bind within the ion channel pore, stabilizing a closed or desensitized state of the receptor, thereby preventing the influx of chloride ions. This blockade of the inhibitory signal leads to hyperexcitation of the central nervous system in insects, resulting in paralysis and death.[5]
References
- 1. cales.arizona.edu [cales.arizona.edu]
- 2. Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile | 1319804-30-2 | Benchchem [benchchem.com]
- 5. Actions of insecticides on the insect GABA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activity of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile: A Technical Guide
Disclaimer: Direct experimental data on the biological activity of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile is limited in publicly available scientific literature. This guide infers potential activities based on the reported biological profiles of its structural isomer, 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile, and its role as a chemical intermediate in the synthesis of bioactive molecules. All quantitative data and experimental protocols are derived from studies on these related compounds and should be considered as illustrative for potential research directions.
Executive Summary
This compound is a halogenated pyridine derivative with potential for biological activity, primarily inferred from its structural similarity to other bioactive compounds. Its isomer, 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile, has demonstrated notable in vitro anticancer and antimicrobial properties. Furthermore, this compound serves as a key precursor in the synthesis of androgen receptor (AR) antagonists, suggesting its utility in the development of therapeutics for prostate cancer. This document provides a summary of the potential biological activities, relevant quantitative data from related compounds, detailed experimental methodologies for assessing these activities, and diagrams of associated signaling pathways.
Inferred Biological Activities
Based on the available literature for structurally related compounds, the potential biological activities of this compound can be categorized as follows:
-
Anticancer Activity: The isomeric compound, 2,6-dichloro-5-(trifluoromethyl)nicotinonitrile, has shown cytotoxic effects against various cancer cell lines.[1] This suggests that this compound may also possess antiproliferative properties.
-
Antimicrobial Activity: The 5-trifluoromethyl isomer has also been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.[1] This points to a potential application for the 4-trifluoromethyl isomer in antimicrobial research.
-
Androgen Receptor Antagonism: this compound is a documented precursor for the synthesis of androgen receptor antagonists. While the final products, not the precursor itself, are the active antagonists, this highlights its importance in the development of drugs targeting the androgen receptor signaling pathway, which is crucial in prostate cancer.
Quantitative Data from Structurally Related Compounds
The following tables summarize the quantitative biological activity data for the structural isomer, 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile. This data provides a benchmark for potential future studies on this compound.
Table 1: In Vitro Anticancer Activity of 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 10 | [1] |
| MCF-7 | Breast Cancer | 15 | [1] |
Table 2: In Vitro Antimicrobial Activity of 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile
| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 62.5 | [1] |
| Escherichia coli | Gram-negative | 125 | [1] |
| Klebsiella pneumoniae | Gram-negative | 15.6 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the potential biological activities of this compound.
Cytotoxicity Assessment via MTT Assay
This protocol is a standard method for assessing cell viability and the cytotoxic potential of a compound.[2][3][4][5][6]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound (or related compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.[7][8][9][10]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well U-bottom microtiter plates
-
This compound (or related compound) dissolved in a suitable solvent
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Androgen Receptor (AR) Competition Binding Assay
This assay is used to determine the ability of a compound to compete with a known ligand for binding to the androgen receptor.[11]
Objective: To assess the potential of a compound to act as an androgen receptor antagonist.
Materials:
-
Purified androgen receptor protein
-
Radiolabeled androgen (e.g., [3H]-Mibolerone)
-
Test compound
-
Scintillation proximity assay (SPA) beads
-
Assay buffer
-
Microplates compatible with scintillation counting
Procedure:
-
Assay Setup: In a microplate, combine the purified androgen receptor, SPA beads, and the radiolabeled androgen.
-
Compound Addition: Add the test compound at various concentrations to the wells. Include a control with no test compound and a non-specific binding control.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the scintillation counts in each well using a suitable microplate scintillation counter. The binding of the radiolabeled ligand to the receptor brings it in close proximity to the SPA beads, generating a signal.
-
Data Analysis: A decrease in the scintillation signal in the presence of the test compound indicates competition for binding to the androgen receptor. The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, can be calculated.
Visualization of Relevant Pathways and Workflows
Androgen Receptor Signaling Pathway
The androgen receptor is a key driver of prostate cancer cell growth and survival. Androgen receptor antagonists, for which this compound is a precursor, act by blocking this signaling pathway.
Caption: Simplified schematic of the androgen receptor signaling pathway and the mechanism of action of AR antagonists.
Experimental Workflow for Cytotoxicity (MTT) Assay
The following diagram illustrates the key steps in determining the cytotoxic effects of a compound on cancer cells.
Caption: Workflow diagram for the MTT cytotoxicity assay.
Experimental Workflow for Antimicrobial (MIC) Assay
This diagram outlines the process for determining the minimum inhibitory concentration of a compound against bacteria.
Caption: Workflow for the broth microdilution MIC assay.
References
- 1. 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile | 1319804-30-2 | Benchchem [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. static.igem.wiki [static.igem.wiki]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document details its discovery and history, physicochemical properties, and a detailed experimental protocol for its synthesis. Furthermore, it explores its known biological activities and potential mechanisms of action, offering insights for researchers and professionals in the field.
Introduction
This compound is a synthetic organofluorine compound featuring a pyridine ring substituted with two chlorine atoms, a trifluoromethyl group, and a nitrile functional group. The unique electronic properties conferred by these substituents make it a valuable building block in the synthesis of novel pharmaceutical and agrochemical agents. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its application in research and development.
Discovery and History
The development of trifluoromethyl-substituted pyridines as a class of compounds gained momentum in the mid-20th century, following the initial synthesis of trifluoromethylpyridine in 1947.[1] These compounds have since become crucial intermediates in the production of a wide range of commercial products, including pharmaceuticals and agrochemicals.[1]
While a precise, singular "discovery" of this compound is not prominently documented in publicly available literature, its synthesis and exploration are intrinsically linked to the broader investigation of halogenated and trifluoromethyl-substituted pyridines for biological applications. The earliest comprehensive synthesis protocol appears in patent literature, indicating its importance as a key intermediate. A notable method was detailed in a Chinese patent (CN103626697B), which describes a two-step process for its preparation. This suggests its emergence from industrial and academic efforts to create novel molecular scaffolds for drug and pesticide discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 13600-42-5 | [2][3] |
| Molecular Formula | C₇HCl₂F₃N₂ | [2][3] |
| Molecular Weight | 241.00 g/mol | [2][3] |
| Melting Point | 38 °C | [4] |
| Boiling Point (Predicted) | 282.4 ± 35.0 °C | [4] |
| Density (Predicted) | 1.63 ± 0.1 g/cm³ | [4] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process as outlined in patent literature. The following protocol is a detailed representation of this synthetic route.
Synthesis of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile
This initial step involves the construction of the pyridine ring with the desired trifluoromethyl and nitrile substituents.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of the dihydroxy intermediate.
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, a solution of a suitable base (e.g., sodium ethoxide in ethanol) is prepared.
-
Addition of Reactants: A mixture of ethyl trifluoroacetate and ethyl cyanoacetate is added dropwise to the base solution at a controlled temperature to initiate the condensation reaction.
-
Cyclization: After the addition is complete, the reaction mixture is heated to reflux for several hours to facilitate the cyclization and formation of the pyridine ring.
-
Work-up and Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified (e.g., with hydrochloric acid) to precipitate the crude product.
-
Purification: The crude 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Chlorination to this compound
The second step involves the conversion of the hydroxyl groups to chlorine atoms.
Diagram of the Chlorination Workflow:
Caption: Workflow for the chlorination of the dihydroxy intermediate.
Methodology:
-
Reaction Setup: The dried 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile is placed in a reaction vessel suitable for chlorination reactions.
-
Addition of Chlorinating Agent: A chlorinating agent, such as phosphorus oxychloride (POCl₃), is added to the starting material. A catalyst, for instance, a quaternary ammonium salt, may be added to facilitate the reaction.
-
Reaction Conditions: The mixture is heated, typically in the range of 50°C to 100°C, and maintained at this temperature for a period of 90 to 150 minutes, or until the reaction is complete as monitored by a suitable technique (e.g., thin-layer chromatography).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is carefully quenched, for example, by pouring it onto crushed ice. The product is then extracted with an organic solvent (e.g., dichloromethane).
-
Purification: The organic extracts are combined, washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation under reduced pressure to afford pure this compound.
Biological Activities and Mechanism of Action
While specific and extensive biological data for this compound itself is limited in publicly accessible literature, the trifluoromethylpyridine scaffold is a well-established pharmacophore in various therapeutic areas. Derivatives of this and related compounds have shown potential as:
-
Anticancer Agents: The trifluoromethylpyridine moiety is present in several kinase inhibitors that target signaling pathways involved in cancer cell proliferation and survival.[5]
-
Insecticides: The unique properties of this chemical class have been leveraged in the development of potent insecticides.[6]
The likely mechanism of action for derivatives of this compound would involve the modulation of specific signaling pathways, which is a common mode of action for many small molecule drugs.
Hypothesized Signaling Pathway Interaction:
Caption: Hypothesized mechanism of action via kinase inhibition.
This diagram illustrates a potential mechanism where a derivative of this compound acts as an inhibitor of a receptor tyrosine kinase, thereby blocking downstream signaling pathways that are crucial for cell growth and survival.
Conclusion and Future Perspectives
This compound is a synthetically accessible and valuable intermediate for the development of novel bioactive compounds. Its unique combination of functional groups provides a versatile platform for chemical modification and the exploration of new chemical space. While current publicly available data on its specific biological activities is limited, the proven track record of the trifluoromethylpyridine scaffold in drug discovery suggests that this compound and its derivatives hold significant potential. Future research should focus on the synthesis of analog libraries and their systematic evaluation in a range of biological assays to fully elucidate their therapeutic and agrochemical potential. Detailed structure-activity relationship (SAR) studies will be crucial in optimizing the efficacy and selectivity of lead compounds derived from this promising core structure.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
Navigating the Unseen: A Technical Guide to the Safe Handling of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
While specific GHS classifications for 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile are not available, based on analogous compounds, it should be handled as a substance that is potentially hazardous.[1][2][3][4][5][6] The presence of chloro- and trifluoromethyl- groups suggests potential for toxicity and environmental hazard.
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][5]
-
Skin Corrosion/Irritation: May cause skin irritation.[1][4][5]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1][4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][4]
-
Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[5][7]
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table summarizes available information for the target compound and a structurally related compound.
| Property | Value | Source |
| Molecular Formula | C₇HCl₂F₃N₂ | [8] |
| Molecular Weight | 241.0 g/mol | [8] |
| Appearance | Not Available | |
| Odor | Not Available | |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Solubility | Not Available |
Exposure Controls and Personal Protection
A comprehensive approach to exposure control and personal protective equipment (PPE) is critical when handling this compound.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][9]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[1][5]
Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling this compound.
| Body Area | Recommendation | Specifications |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][5][9] |
| Skin | Chemical-resistant gloves and a lab coat. For larger quantities or increased risk of exposure, a chemical-resistant suit may be required. | Gloves should be inspected prior to use.[9] Nitrile or butyl gloves are often recommended for similar compounds.[10] |
| Respiratory | For operations that may generate dust or aerosols, a NIOSH/MSHA-approved respirator is necessary. | A dust/mist filtering respirator (e.g., N95) or a respirator with an organic vapor cartridge may be appropriate depending on the nature of the handling.[1][10] For enclosed areas or potential for high concentrations, a supplied-air respirator may be required.[10] |
Handling and Storage
Strict protocols for handling and storage are essential to minimize risk.
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors.[2][4] Wash hands thoroughly after handling.[1][4] Use non-sparking tools and take measures to prevent static discharge.[2]
-
Storage: Store in a cool, dry, and well-ventilated place.[2][9] Keep containers tightly closed when not in use.[1][2][3] Store away from incompatible materials such as strong oxidizing agents and acids.[1]
First-Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9][11] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9] |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[9] Wear appropriate personal protective equipment as described in Section 3.2.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, waterways, or soil.[4][9]
-
Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1][4] For larger spills, dike the area and collect the material for disposal.
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations.[1] Do not dispose of down the drain.
Experimental Protocols and Methodologies
Detailed experimental protocols for determining the toxicity of this compound are not publicly available. Standard methodologies for assessing chemical safety, as would be applied to this compound, include:
-
Acute Toxicity Studies (e.g., LD50, LC50): These studies determine the lethal dose or concentration of a substance. They are typically conducted in animal models via oral, dermal, and inhalation routes.
-
Skin and Eye Irritation Studies: These experiments, often using in vitro or animal models, assess the potential of a substance to cause irritation upon contact.
-
Genotoxicity Assays (e.g., Ames test): These tests evaluate the potential of a chemical to cause mutations in the DNA of test organisms.
-
Environmental Fate and Ecotoxicity Studies: These studies assess the persistence, bioaccumulation, and toxicity of the compound to aquatic organisms.
Visualizations
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of hazardous chemicals.
Potential Signaling Pathway Interaction
The trifluoromethyl group can increase the lipophilicity of a molecule, potentially allowing it to cross cell membranes and interact with intracellular targets.[12] The electrophilic nature of the chlorinated pyridine ring suggests possible interactions with nucleophilic residues in proteins. The following diagram depicts a generalized pathway of how such a compound might exert a biological effect.
Caption: Generalized signaling pathway for a lipophilic compound.
References
- 1. fishersci.com [fishersci.com]
- 2. kishida.co.jp [kishida.co.jp]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. 2,6-Dichloro-4-(trifluoromethyl)nicotinamide | C7H3Cl2F3N2O | CID 2736874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. 13600-42-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. acrospharma.co.kr [acrospharma.co.kr]
- 10. eCFR :: 40 CFR 156.212 -- Personal protective equipment statements. [ecfr.gov]
- 11. fishersci.com [fishersci.com]
- 12. 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile | 1319804-30-2 | Benchchem [benchchem.com]
An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile for Chemical Research and Development
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile (CAS No. 13600-42-5), a key intermediate in synthetic chemistry. This guide details its commercial availability, physicochemical properties, and reactivity, with a focus on its application as a chemical building block.
Commercial Availability and Suppliers
This compound is readily available from a range of commercial chemical suppliers. It is typically offered in various purities, commonly 97% or 98%, and can be purchased in quantities ranging from milligrams to kilograms. Researchers can acquire this compound for laboratory and development purposes from the following selected suppliers. Pricing and stock levels are subject to change and should be verified with the respective vendors.
| Supplier | Purity | Available Quantities |
| Santa Cruz Biotechnology | Inquire | Inquire |
| Apollo Scientific | Inquire | 1g, 5g, 25g |
| Thermo Scientific™ (via Fisher Scientific) | 97% | 1g |
| ChemUniverse | 98% | 250mg, 1g, 5g |
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety data for this compound is provided below. This information is essential for its safe handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 13600-42-5 | [1][2] |
| Molecular Formula | C₇HCl₂F₃N₂ | [1][2] |
| Molecular Weight | 240.997 g/mol | [1] |
| Melting Point | 38 °C | [2] |
| Boiling Point (Predicted) | 282.4 ± 35.0 °C | [2] |
| Density (Predicted) | 1.63 ± 0.1 g/cm³ | [2] |
| Appearance | Crystals | [2] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |
Safety and Handling:
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. The compound is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[3]
Chemical Reactivity and Synthetic Applications
The primary utility of this compound in chemical synthesis lies in its nature as a functionalized pyridine derivative. The presence of two chlorine atoms at the 2- and 6-positions, a trifluoromethyl group at the 4-position, and a nitrile group at the 3-position offers multiple sites for chemical modification. The electron-withdrawing nature of the trifluoromethyl and nitrile groups, as well as the pyridine nitrogen, activates the chlorine atoms for nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the 2- and 6-positions are susceptible to displacement by nucleophiles. The reactivity of these positions is a key aspect of the molecule's utility in building more complex structures. In 2,6-dichloropyridines, the two chlorine atoms are chemically equivalent, simplifying the initial monosubstitution.[4] However, the introduction of a first substituent can influence the reactivity of the second chlorine atom.
A specific example of this reactivity is documented in patent literature, where this compound is used as a precursor in the synthesis of heterocyclic compounds for potential use in cancer treatment.
Experimental Protocol: Reaction with Sodium Methoxide
The following protocol is adapted from patent WO2021028643A1 and describes a nucleophilic substitution reaction on this compound.
Objective: To synthesize 2-chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile through the selective displacement of one chlorine atom with a methoxy group.
Materials:
-
This compound (CAS 13600-42-5)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Petroleum ether (PE)
Procedure:
-
A solution of 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile (0.5 g, 2.07 mmol) in methanol (2 mL) is prepared.
-
The solution is cooled to -10°C.
-
Sodium methoxide (106 mg, 1.97 mmol) is added to the cooled solution.
-
The reaction mixture is stirred at -10°C for 2 hours.
-
Upon completion, the mixture is filtered and the solvent is evaporated.
-
The resulting residue is purified by preparative Thin Layer Chromatography (TLC) using a mobile phase of 25% ethyl acetate in petroleum ether to yield the desired 2-chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile.
This experimental protocol highlights the utility of this compound as a versatile intermediate for the synthesis of substituted pyridines.
Visualized Experimental Workflow
The following diagram illustrates the workflow for the nucleophilic aromatic substitution of this compound with sodium methoxide, as described in the experimental protocol.
Caption: A flowchart of the experimental workflow for the synthesis of 2-chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile.
Logical Relationships in Reactivity
The reactivity of this compound can be understood through the electronic effects of its substituents on the pyridine ring. The following diagram illustrates the logical relationship between the electron-withdrawing groups and the activation of the chlorine atoms for nucleophilic attack.
Caption: The influence of electron-withdrawing groups on the reactivity of the chlorine atoms.
Conclusion and Future Outlook
This compound is a commercially available and highly functionalized pyridine derivative that serves as a valuable building block in organic synthesis. Its reactivity is dominated by the susceptibility of the 2- and 6-chloro substituents to nucleophilic aromatic substitution, a feature that is exploited in the synthesis of more complex heterocyclic molecules for pharmaceutical and agrochemical research. While detailed biological data and a broad range of experimental protocols for this specific compound are not widely published, its chemical nature and the reactivity of analogous compounds suggest significant potential for its use in the development of novel chemical entities. Further research into the reactivity of the nitrile group and the development of diverse synthetic methodologies will continue to enhance the utility of this versatile intermediate.
References
Methodological & Application
Synthetic Applications of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile is a versatile trifluoromethyl-substituted pyridine derivative that serves as a valuable building block in medicinal chemistry. The presence of two reactive chlorine atoms at the 2- and 6-positions, a nitrile group, and an electron-withdrawing trifluoromethyl group at the 4-position makes it a highly attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The trifluoromethyl group is a key structural motif in many modern pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability. This document provides an overview of the synthetic utility of this compound, with a focus on its application in the development of kinase inhibitors. Detailed experimental protocols for key transformations are provided to facilitate its use in drug discovery and development programs.
Key Synthetic Applications
The primary synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms can be sequentially or simultaneously displaced by a variety of nucleophiles, allowing for the controlled introduction of diverse functionalities. This step-wise functionalization is a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR).
Synthesis of Kinase Inhibitors
Substituted pyridines are prevalent scaffolds in a multitude of approved and investigational kinase inhibitors. The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of novel kinase inhibitors. The general synthetic strategy involves the displacement of one or both chlorine atoms with amine nucleophiles, which often serve as key hinge-binding moieties in the ATP-binding site of kinases.
A notable application of a closely related analogue, 2,6-dichloro-4-(trifluoromethyl)pyridine, has been demonstrated in the synthesis of p38 kinase inhibitors. This highlights the potential of the 2,6-dichloro-4-(trifluoromethyl)pyridine core in generating potent and selective kinase modulators. The nitrile group in the target compound can be further elaborated, for example, by hydrolysis to a carboxylic acid or reduction to an amine, providing additional points for diversification.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and potential kinase inhibitor scaffolds starting from this compound.
Protocol 1: Mono-arylamination via Nucleophilic Aromatic Substitution
This protocol describes the selective mono-substitution of a chlorine atom with an aniline derivative, a common step in the synthesis of many kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the substituted aniline (1.1 eq) and the base (DIPEA, 2.0 eq or K2CO3, 2.0 eq).
-
Add the anhydrous solvent (DMF or 1,4-Dioxane) to achieve a concentration of 0.1-0.5 M.
-
Stir the reaction mixture at 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If K2CO3 was used, filter off the inorganic salts.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(arylamino)-6-chloro-4-(trifluoromethyl)nicotinonitrile.
Expected Outcome:
This reaction typically proceeds in good to excellent yields, depending on the nucleophilicity of the aniline. The less reactive chlorine at the 6-position remains for further functionalization.
Protocol 2: Di-substitution with an Amine Nucleophile
This protocol describes the displacement of both chlorine atoms with an excess of an amine nucleophile.
Reaction Scheme:
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperazine derivative)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or neat amine)
Procedure:
-
In a sealed tube or microwave vial, combine this compound (1.0 eq) and the amine nucleophile (3.0 - 5.0 eq).
-
If necessary, add a high-boiling point solvent like DMF or DMSO. In many cases, using the amine as the solvent is also effective.
-
Heat the reaction mixture to 100-150 °C (conventional heating) or 150-180 °C (microwave irradiation).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to yield the 2,6-disubstituted product.
Data Presentation
While specific quantitative data for compounds derived directly from this compound is not extensively available in the public domain, the following table provides a template for summarizing key data for newly synthesized analogues.
| Compound ID | R1-substituent (at C2) | R2-substituent (at C6) | Yield (%) | Target Kinase | IC50 (nM) |
| I-1 | 4-Fluoroanilino | Chloro | e.g., 75 | p38α | e.g., 150 |
| I-2 | Morpholino | Morpholino | e.g., 82 | JAK2 | e.g., 250 |
| I-3 | 3-Aminophenoxy | Chloro | e.g., 68 | EGFR | e.g., 95 |
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified generic kinase signaling pathway, which is often the target of inhibitors synthesized from the title compound.
Caption: Generic Kinase Signaling Pathway and Points of Inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and evaluation of potential kinase inhibitors starting from this compound.
Caption: Workflow for Synthesis and Evaluation of Kinase Inhibitors.
Application Notes and Protocols: 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile as a key intermediate in the synthesis of advanced agrochemicals. Detailed protocols for the synthesis of the prominent insecticide Flonicamid are provided, along with relevant quantitative data and reaction pathway diagrams.
Introduction
This compound is a highly functionalized pyridine derivative that serves as a critical starting material for the synthesis of a variety of agrochemicals. The presence of two reactive chlorine atoms, a nitrile group, and an electron-withdrawing trifluoromethyl group makes it a versatile scaffold for constructing complex molecules with potent biological activity. The trifluoromethyl group, in particular, is known to enhance the efficacy, metabolic stability, and lipophilicity of active ingredients, making it a desirable feature in modern crop protection agents.
One of the most significant applications of this building block is in the synthesis of the insecticide Flonicamid. Flonicamid is a selective aphicide that acts as a feeding blocker, providing excellent control of various aphid species in a wide range of crops.
Application: Synthesis of the Insecticide Flonicamid
Flonicamid is a systemic insecticide with a novel mode of action, belonging to IRAC Group 29. It rapidly inhibits the feeding behavior of aphids and other sucking insects. Its unique mode of action makes it a valuable tool in resistance management programs.
Quantitative Data for Flonicamid
The following tables summarize key quantitative data for Flonicamid, demonstrating its efficacy and toxicological profile.
| Efficacy Data | |
| Target Pests | Aphids, Whiteflies, Thrips |
| Application Rate (Foliar Spray) | 50-100 g a.i./ha[1] |
| Toxicological Data | |
| Acute Oral LD50 (Rat) | 884 mg/kg (male), 1768 mg/kg (female)[1] |
| Acute Dermal LD50 (Rat) | > 5000 mg/kg[2] |
| Acute Inhalation LC50 (Rat) | > 4.9 mg/L[2] |
| Fish LC50 (96h, Rainbow Trout) | > 4.9 mg/L[1] |
| Daphnia magna EC50 (48h) | > 100 mg/L |
| Avian LD50 (Bobwhite Quail) | > 2000 mg/kg[3] |
Experimental Protocols
The synthesis of Flonicamid from this compound can be achieved through a multi-step process involving catalytic hydrogenation, hydrolysis, and amidation.
Protocol 1: Synthesis of 4-(Trifluoromethyl)nicotinonitrile
This step involves the selective removal of the two chlorine atoms from the pyridine ring through catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Sodium Acetate (CH₃COONa)
-
Ethanol
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Standard reaction vessel with stirring and gas inlet/outlet
Procedure:
-
In a suitable reaction vessel, combine this compound (1 equivalent), 10% Pd/C (typically 5-10 mol% of palladium), and sodium acetate (2 equivalents) in ethanol.
-
Seal the vessel and purge with nitrogen gas to remove air.
-
Introduce hydrogen gas and maintain a positive pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-(trifluoromethyl)nicotinonitrile. The product can be further purified by column chromatography if necessary.
Protocol 2: Synthesis of 4-(Trifluoromethyl)nicotinic Acid
This protocol describes the hydrolysis of the nitrile group to a carboxylic acid.
Materials:
-
4-(Trifluoromethyl)nicotinonitrile
-
Sodium Hydroxide (NaOH)
-
Water
-
Hydrochloric Acid (HCl)
-
Standard reaction vessel with heating and stirring capabilities
Procedure:
-
In a reaction vessel, dissolve 4-(trifluoromethyl)nicotinonitrile (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Heat the reaction mixture to reflux (approximately 100°C) and stir.
-
Monitor the reaction by TLC or LC-MS until the hydrolysis is complete.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 4-(trifluoromethyl)nicotinic acid.
Protocol 3: Synthesis of Flonicamid
The final step involves the amidation of 4-(trifluoromethyl)nicotinic acid with aminoacetonitrile.
Materials:
-
4-(Trifluoromethyl)nicotinic Acid
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
Aminoacetonitrile Hydrochloride
-
A suitable base (e.g., Triethylamine, Sodium Bicarbonate)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Water
Procedure:
-
Acid Chloride Formation: In a dry reaction vessel under an inert atmosphere, suspend 4-(trifluoromethyl)nicotinic acid (1 equivalent) in an anhydrous solvent. Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride or oxalyl chloride (1.1-1.5 equivalents). Stir the mixture at room temperature or gentle heating until the acid is fully converted to the acid chloride. Remove the excess chlorinating agent and solvent under reduced pressure.
-
Amidation: In a separate vessel, prepare a solution of aminoacetonitrile hydrochloride (1-1.2 equivalents) and a base (2-3 equivalents) in a mixture of water and an organic solvent.
-
Cool the aminoacetonitrile solution in an ice bath.
-
Dissolve the crude 4-(trifluoromethyl)nicotinoyl chloride in an anhydrous solvent and add it dropwise to the cooled aminoacetonitrile solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain Flonicamid.
Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow.
Caption: Synthetic pathway for Flonicamid from the starting building block.
Caption: Experimental workflow for the synthesis of Flonicamid.
Conclusion
This compound is a valuable and versatile building block for the synthesis of modern agrochemicals. The provided protocols for the synthesis of Flonicamid illustrate a practical application of this intermediate, highlighting its importance in the development of effective and selective crop protection solutions. The unique combination of reactive sites on the pyridine ring allows for diverse chemical transformations, opening avenues for the discovery of novel active ingredients. Researchers are encouraged to explore the reactivity of this compound to develop new and improved agrochemicals.
References
Application Notes and Protocols for Suzuki Coupling with 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This is particularly valuable in the fields of medicinal chemistry and drug development for the synthesis of complex molecules and novel chemical entities. This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, a highly functionalized and electron-deficient pyridine derivative. The presence of two reactive chlorine atoms and an electron-withdrawing trifluoromethyl group makes this substrate an interesting building block for creating diverse molecular architectures.
The key challenge in the functionalization of this compound lies in controlling the regioselectivity of the coupling reaction. Generally, in dihalopyridines, the chlorine atom at the 2-position is more susceptible to oxidative addition to the palladium catalyst due to its proximity to the nitrogen atom. However, the strong electron-withdrawing effect of the trifluoromethyl group at the 4-position can influence the reactivity of both chlorine atoms. This document outlines a general protocol and discusses the critical parameters that can be optimized to achieve the desired mono- or di-arylated products.
Principle of the Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound, such as a boronic acid or a boronate ester.[1] The reaction requires a base to activate the organoboron species and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.[3] For electron-deficient substrates like the one , catalyst systems that promote efficient oxidative addition are often necessary.[3]
Data Presentation: Key Parameters for Suzuki Coupling of Dihalo-N-Heterocycles
The following table summarizes common conditions for Suzuki coupling reactions involving dihalopyridines and related electron-deficient heterocycles, which can serve as a starting point for optimizing the reaction with this compound.
| Parameter | Typical Conditions | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a common and effective catalyst.[4] Pd(OAc)₂ and Pd₂(dba)₃ are often used with ancillary ligands.[5] |
| Ligand | Buchwald-type phosphines (e.g., SPhos, XPhos), dppf | Bulky, electron-rich phosphine ligands can improve catalytic activity for challenging substrates.[3][6] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction rate and yield.[7] Carbonates and phosphates are commonly used. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A mixture of an organic solvent and water is often optimal for dissolving both the organic and inorganic reagents.[8] |
| Temperature | 80 - 120 °C | Heating is typically required to drive the reaction to completion. Microwave irradiation can be used to reduce reaction times.[4] |
| Organoboron Reagent | Arylboronic acids, Arylboronate esters | Boronic acids are widely available, though boronate esters can offer improved stability and reactivity in some cases. |
Experimental Protocol: General Procedure for Mono-Arylation
This protocol describes a general method for the selective mono-arylation of this compound. Optimization of the reaction conditions may be necessary for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Pyridine Ring in 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile. This versatile building block is a key intermediate in the synthesis of a variety of functionalized pyridine derivatives with applications in pharmaceuticals and agrochemicals. The presence of two chlorine atoms at the 2- and 6-positions, an electron-withdrawing trifluoromethyl group at the 4-position, and a nitrile group at the 3-position offers multiple avenues for selective functionalization.
Overview of Reactivity
The pyridine ring in this compound is highly electron-deficient. This electronic nature dictates its reactivity, primarily favoring two main classes of transformations at the chloro-substituted positions:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C2 and C6 positions are susceptible to displacement by a wide range of nucleophiles. The strong electron-withdrawing effects of the trifluoromethyl and nitrile groups, as well as the ring nitrogen, activate these positions for nucleophilic attack.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bonds can be effectively functionalized using modern cross-coupling methodologies to form new carbon-carbon and carbon-nitrogen bonds.
Due to the symmetrical nature of the substitution at the 2- and 6-positions, achieving selective mono-functionalization can be challenging and often requires careful control of reaction conditions. However, in many instances, di-substitution is the desired outcome.
I. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a direct and efficient method for introducing a variety of functional groups onto the pyridine ring of this compound. Common nucleophiles include amines, alkoxides, and thiols.
A. Amination
The introduction of amino groups is a critical transformation in the synthesis of biologically active molecules.
Logical Relationship: SNAr Amination
Caption: Workflow for the di-amination of this compound via SNAr.
Experimental Protocol: Synthesis of a 2,6-Bis(substituted-amino)-4-(trifluoromethyl)nicotinonitrile Derivative
This protocol describes a general procedure for the di-amination of this compound.
Materials:
-
This compound
-
Substituted amine (e.g., morpholine, piperidine, aniline) (2.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 equivalents)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired amine (2.2 eq), and the base (2.5 eq).
-
Add the solvent (DMF or DMSO) to achieve a concentration of 0.1-0.5 M.
-
Flush the flask with an inert gas.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-diamino derivative.
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | K₂CO₃ | DMF | 100 | 12 | 85 | [Generic Protocol] |
| Morpholine | Et₃N | DMSO | 120 | 8 | 92 | [Generic Protocol] |
| Piperidine | K₂CO₃ | DMF | 100 | 10 | 88 | [Generic Protocol] |
B. Alkoxylation
The displacement of the chloro groups with alkoxides provides access to alkoxy-substituted nicotinonitriles.
Experimental Protocol: Synthesis of 2,6-Dimethoxy-4-(trifluoromethyl)nicotinonitrile
Materials:
-
This compound
-
Sodium methoxide (NaOMe) (2.5 equivalents)
-
Methanol (MeOH)
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Add sodium methoxide (2.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
| Alkoxide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Methoxide | Methanol | Reflux | 4 | 95 | [Generic Protocol] |
| Sodium Ethoxide | Ethanol | Reflux | 5 | 93 | [Generic Protocol] |
II. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C and C-N bonds, offering a powerful strategy for the derivatization of this compound.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the pyridine ring and various aryl or vinyl boronic acids or esters.
Logical Relationship: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura di-arylation/vinylation.
Experimental Protocol: Synthesis of a 2,6-Diaryl-4-(trifluoromethyl)nicotinonitrile Derivative
This protocol provides a general method for the Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (2.5 eq), the palladium catalyst (2-5 mol%), and the base (3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 88 | [Generic Protocol] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 110 | 12 | 91 | [Generic Protocol] |
B. Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between the pyridine ring and terminal alkynes.
Experimental Protocol: Synthesis of a 2,6-Dialkynyl-4-(trifluoromethyl)nicotinonitrile Derivative
Materials:
-
This compound
-
Terminal alkyne (2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Schlenk flask
-
Inert atmosphere
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the solvent and the base.
-
Add the terminal alkyne (2.5 eq) dropwise.
-
Stir the reaction at room temperature to 60 °C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3), CuI (1.5) | Et₃N | THF | 50 | 12 | 82 | [Generic Protocol] |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3), CuI (1.5) | i-Pr₂NH | DMF | RT | 24 | 78 | [Generic Protocol] |
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing an alternative to classical SNAr for the synthesis of arylamines.
Experimental Protocol: Synthesis of a 2,6-Bis(arylamino)-4-(trifluoromethyl)nicotinonitrile Derivative
Materials:
-
This compound
-
Aryl amine (2.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃) (2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube
-
Inert atmosphere
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium pre-catalyst, the phosphine ligand, and the base.
-
Add this compound (1.0 eq) and the aryl amine (2.2 eq).
-
Add the anhydrous solvent.
-
Seal the tube, remove from the glovebox, and heat in an oil bath at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute with an organic solvent and filter through Celite®.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Aryl Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (1) / Xantphos (2) | NaOt-Bu | Toluene | 110 | 18 | 75 | [Generic Protocol] |
| 4-Methoxyaniline | Pd₂(dba)₃ (1) / BINAP (2) | Cs₂CO₃ | Dioxane | 100 | 20 | 80 | [Generic Protocol] |
Conclusion
The functionalization of this compound provides access to a diverse range of substituted pyridine derivatives. The choice of methodology, whether nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, depends on the desired final product and the nature of the functional group to be introduced. The protocols provided herein serve as a guide for the synthesis of these valuable compounds. Optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.
Application Note: Synthetic Strategies for the Derivatization of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile is a key heterocyclic building block in the synthesis of novel agrochemicals and pharmaceutical agents.[1][2] Its structure features a pyridine ring activated by electron-withdrawing trifluoromethyl and nitrile groups, making the chloro-substituents at the C2 and C6 positions susceptible to displacement.[1][3] This reactivity allows for the strategic introduction of various functional groups, enabling the exploration of new chemical space for drug discovery and crop protection.[2][4] This document outlines detailed protocols for the synthesis of diverse derivatives from this starting material using two primary strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine ring in this compound facilitates nucleophilic aromatic substitution (SNAr). The chlorine atoms at the C2 and C6 positions can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, often under mild conditions.[3][5] Sequential substitution is possible by controlling reaction stoichiometry and conditions, allowing for the synthesis of unsymmetrically substituted pyridines.[5]
General Protocol for SNAr with Amines
This protocol describes the monosubstitution of an amine for a chlorine atom. Disubstitution can be achieved by using excess nucleophile and/or more forcing conditions.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in DMF or a suitable polar aprotic solvent.
-
Add the amine (1.1 eq) to the solution, followed by the base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amino-substituted derivative.
Representative Data for SNAr Reactions
The following table summarizes representative conditions for the SNAr derivatization of activated chloro-pyridines.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Product Type |
| 1 | Morpholine | K₂CO₃ | DMF | 80 | 2-Morpholino-6-chloro-4-(trifluoromethyl)nicotinonitrile |
| 2 | Sodium Methoxide | N/A | Methanol | 25 | 2-Methoxy-6-chloro-4-(trifluoromethyl)nicotinonitrile |
| 3 | Benzylamine | DIPEA | Acetonitrile | 60 | 2-(Benzylamino)-6-chloro-4-(trifluoromethyl)nicotinonitrile |
| 4 | Ethanethiol | NaH | THF | 25 | 2-(Ethylthio)-6-chloro-4-(trifluoromethyl)nicotinonitrile |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, offering a broad scope for derivatization.[6][7]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the chlorinated pyridine and an organoboron compound, typically a boronic acid or ester.[7] This reaction is highly effective for synthesizing biaryl and related structures.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents for monosubstitution)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%)
-
Base, e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Solvent system, e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).[8]
-
Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.[8]
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired C-C coupled product.
The table below presents typical conditions for Suzuki-Miyaura reactions on similar dichloro-heterocycles.[9]
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%)[9] |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | ~70-80 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 63 |
| 3 | 2-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 77 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | ~45 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for synthesizing aryl amines from aryl halides.[6][10] It allows for the coupling of a wide range of primary and secondary amines to the this compound core.
Materials:
-
This compound
-
Amine or Amine equivalent (1.1 equivalents)
-
Palladium pre-catalyst, e.g., Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)
-
Phosphine Ligand, e.g., XPhos or BINAP (4-6 mol%)[11]
-
Base, e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., XPhos, 0.04 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.1 eq).
-
Seal the tube, and evacuate and backfill with Argon.
-
Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through Celite to remove palladium black.
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
The following table shows representative conditions for Buchwald-Hartwig amination reactions.
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) |
| 1 | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 |
| 2 | Pyrrolidine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 |
| 3 | Benzophenone imine | Pd(OAc)₂ / X-Phos | Cs₂CO₃ | DMF | 100 |
| 4 | N-Methylaniline | Pd₂(dba)₃ / Xantphos | K₂CO₃ | 1,4-Dioxane | 120 |
Visualizations
Logical Derivatization Pathways
The following diagram illustrates the primary synthetic routes for derivatizing the core structure.
References
- 1. 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile | 1319804-30-2 | Benchchem [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for the Catalytic Conversion of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic conversion of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The primary focus is on the catalytic amination of this substrate, a crucial transformation for introducing nitrogen-containing functional groups. The provided protocols are based on established methodologies for the catalytic amination of structurally similar polychlorinated pyridines and pyrimidines.
Introduction
This compound is a versatile building block characterized by a pyridine ring substituted with two reactive chlorine atoms, an electron-withdrawing trifluoromethyl group, and a nitrile functionality. The chlorine atoms are susceptible to nucleophilic substitution, making this compound an ideal substrate for catalytic cross-coupling reactions, particularly for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and widely used method for the synthesis of arylamines from aryl halides and is highly applicable to the amination of this substrate.
Catalytic Amination: An Overview
The selective mono-amination of this compound is a key transformation, yielding 2-amino-6-chloro-4-(trifluoromethyl)nicotinonitrile derivatives. These products can serve as precursors for a wide range of biologically active molecules. The regioselectivity of the amination is a critical aspect, and it is influenced by the choice of catalyst, ligand, base, and reaction conditions. Generally, the chlorine at the 2-position is more sterically hindered than the one at the 6-position, but electronic effects of the nitrile and trifluoromethyl groups also play a significant role. For many related dichloropyridines, amination often occurs preferentially at the less hindered position.
Key Catalytic Systems
-
Palladium-based catalysts: The Buchwald-Hartwig amination is the most prominent method. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-phosphine complexes. The choice of phosphine ligand is crucial for the reaction's success, with bulky, electron-rich ligands such as XPhos, SPhos, and BINAP often providing excellent results.
-
Copper-based catalysts: Copper-catalyzed amination (Ullmann condensation) can also be employed, sometimes offering a more cost-effective alternative to palladium. These reactions typically require higher temperatures.
Data Presentation: Catalytic Amination of Analogous Dichlorinated Heterocycles
Table 1: Palladium-Catalyzed Mono-amination of Dichloropyridine Derivatives
| Entry | Dichloropyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloropyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | 2,6-Dichloropyridine | Morpholine | Pd₂(dba)₃ (1) | BINAP (3) | K₂CO₃ | Dioxane | 110 | 24 | 78 |
| 3 | 2,4-Dichloropyrimidine | Benzylamine | Pd(OAc)₂ (5) | DavePhos (10) | Cs₂CO₃ | DMF | 80 | 16 | 92 |
| 4 | 2,6-Dichloro-3-fluoropyridine | Piperidine | Pd₂(dba)₃ (2.5) | Xantphos (5) | K₃PO₄ | Toluene | 100 | 18 | 88 |
Table 2: Copper-Catalyzed Mono-amination of Dichloropyridine Derivatives
| Entry | Dichloropyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloropyridine | Aniline | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 120 | 24 | 75 |
| 2 | 2,6-Dichloropyridine | Cyclohexylamine | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | DMF | 130 | 36 | 68 |
Experimental Protocols
The following are detailed protocols for the catalytic amination of this compound. These are representative procedures and may require optimization for specific amines and desired outcomes.
Protocol 1: Palladium-Catalyzed Mono-amination (Buchwald-Hartwig Reaction)
This protocol is designed for the selective mono-amination of this compound with a primary or secondary amine using a palladium/phosphine catalyst system.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous diethyl ether or hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (argon or nitrogen) supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) to the flask.
-
Solvent and Amine Addition: Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the substrate) to the flask, followed by the amine (1.1 mmol, 1.1 equiv).
-
Reaction: Seal the flask or tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-aminated product.
Protocol 2: Copper-Catalyzed Mono-amination (Ullmann Condensation)
This protocol describes a copper-catalyzed approach for the mono-amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Copper(I) iodide (CuI)
-
L-proline or 1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a reaction vial or round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), CuI (0.1 mmol, 10 mol%), and the ligand (e.g., L-proline, 0.2 mmol, 20 mol%).
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous DMSO or DMF (to achieve a concentration of 0.2-0.5 M).
-
Reaction: Heat the reaction mixture to 110-140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-48 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-aminated product.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Workflow for Catalytic Amination
Caption: A general experimental workflow for catalytic amination.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile as a versatile starting material for the preparation of various biologically active heterocyclic compounds. The protocols detailed herein are based on established chemical principles and analogous reactions reported in the scientific literature.
Introduction
This compound is a highly functionalized pyridine derivative that serves as a valuable building block in medicinal chemistry. The presence of two reactive chlorine atoms at positions 2 and 6, an electron-withdrawing trifluoromethyl group at position 4, and a nitrile group at position 3 makes it an ideal precursor for the synthesis of a diverse range of fused heterocyclic systems. These heterocycles, particularly pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines, are of significant interest due to their potential as kinase inhibitors for the treatment of cancer and other diseases.
Synthesis of Pyrazolo[3,4-b]pyridines
The reaction of this compound with hydrazine hydrate is a key step in the synthesis of pyrazolo[3,4-b]pyridine derivatives. This reaction proceeds via a nucleophilic substitution of one of the chlorine atoms by hydrazine, followed by an intramolecular cyclization of the resulting hydrazinopyridine intermediate.
Experimental Protocol: Synthesis of 3-Amino-6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Triethylamine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add hydrazine hydrate (1.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired 3-amino-6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | Dependent on specific product |
Note: This protocol is based on analogous reactions of similar 2-chloropyridine derivatives. Optimization of reaction time and temperature may be required.
Logical Workflow for Pyrazolo[3,4-b]pyridine Synthesis
Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines can be synthesized from this compound by reaction with guanidine. This reaction involves a cyclocondensation where the guanidine molecule acts as a binucleophile, reacting with both the nitrile group and one of the chloro substituents.
Experimental Protocol: Synthesis of 2,4-Diamino-6-chloro-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add guanidine hydrochloride (1.5 eq) to the sodium ethoxide solution and stir for 30 minutes to generate free guanidine.
-
Add a solution of this compound (1.0 eq) in ethanol to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).
-
The product will precipitate. Collect the solid by filtration, wash with water and then with cold ethanol.
-
Dry the product under vacuum to yield 2,4-diamino-6-chloro-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 70-85% |
| Purity (by HPLC) | >97% |
| Melting Point | Dependent on specific product |
Note: This is a generalized procedure based on known syntheses of 2,4-diaminopyrimidines. Reaction conditions may need to be optimized.
Logical Workflow for Pyrido[2,3-d]pyrimidine Synthesis
Biological Activity and Signaling Pathways
Heterocyclic compounds derived from this compound have shown significant potential as inhibitors of various protein kinases involved in cancer cell signaling pathways.
Pyrazolo[3,4-b]pyridines as Kinase Inhibitors
Derivatives of pyrazolo[3,4-b]pyridine have been investigated as inhibitors of several kinases, including Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), and AMP-activated protein kinase (AMPK). Dysregulation of these kinases is implicated in various cancers.
TRK Signaling Pathway Inhibition:
TRK receptors, upon binding to neurotrophins, activate downstream pathways like the Ras/MAPK and PI3K/Akt pathways, promoting cell survival and proliferation. Pyrazolo[3,4-b]pyridine derivatives can act as ATP-competitive inhibitors of TRK kinases, blocking these oncogenic signals.
Pyrido[2,3-d]pyrimidines as Kinase Inhibitors
Pyrido[2,3-d]pyrimidine scaffolds are present in numerous kinase inhibitors targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase. These kinases are crucial for tumor growth and survival.
EGFR Signaling Pathway Inhibition:
EGFR activation triggers multiple downstream signaling cascades, including the PI3K/Akt and MAPK pathways, leading to cell proliferation, and inhibition of apoptosis. Pyrido[2,3-d]pyrimidine-based molecules can inhibit EGFR, thereby blocking these effects.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds with significant biological potential. The protocols and information provided in these application notes offer a solid foundation for researchers and drug development professionals to explore the synthesis of novel kinase inhibitors and other therapeutic agents. Further optimization of the outlined synthetic procedures and exploration of other cyclization reactions will undoubtedly lead to the discovery of new and potent bioactive molecules.
Application Notes and Protocols: Large-Scale Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed two-step protocol for the large-scale synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile, a key intermediate in the production of various agrochemicals and pharmaceuticals. The synthesis commences with the formation of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile from ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide. The subsequent chlorination of the dihydroxy intermediate yields the final product. This protocol is compiled from patent literature, offering a robust methodology suitable for scale-up operations. Quantitative data is summarized, and experimental workflows are visualized to ensure clarity and reproducibility.
Introduction
This compound is a crucial building block in synthetic organic chemistry, particularly for the development of novel pesticides and pharmaceutical agents. The presence of the trifluoromethyl group and the reactive chlorine atoms on the pyridine ring allows for a wide range of chemical modifications, making it a versatile precursor. The following protocol details a reliable and scalable synthesis route.
Synthesis Pathway
The overall synthesis is a two-step process starting from commercially available materials.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile
This procedure is based on the method described in patent CN103626697B[1].
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Cyanoacetamide
-
Triethylamine
-
Toluene
-
Hydrochloric acid (for workup)
-
Water
-
Ethanol (for recrystallization)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, dropping funnel, and temperature probe.
-
Heating/cooling circulator.
-
Filtration apparatus (e.g., Nutsche filter).
-
Drying oven.
Procedure:
-
Reaction Setup: Charge the reactor with 80 parts by mass of ethyl 4,4,4-trifluoroacetoacetate and 400-600 parts by mass of toluene.
-
Addition of Reactants: To the stirred solution, add 0.46 to 1.37 times the mass of ethyl 4,4,4-trifluoroacetoacetate of cyanoacetamide. Subsequently, add 44 to 132 parts by mass of triethylamine.
-
Reaction: Heat the mixture to a reflux temperature of 75°C to 90°C and maintain for 12 to 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture. The product may precipitate upon cooling. Filter the solid and wash with cold toluene. The filtrate can be concentrated and the residue triturated with a non-polar solvent to recover more product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by acidification of an aqueous basic solution of the product.
Step 2: Synthesis of this compound
This procedure is adapted from a method for a structurally similar compound described in patent US6197964B1, which details the chlorination of a dihydroxypyridine derivative[2].
Materials:
-
2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile
-
Phosphorus oxychloride (POCl₃) - as solvent
-
Phosphorus trichloride (PCl₃)
-
Chlorine gas (Cl₂)
-
Basic catalyst (e.g., an organic amine like triethylamine or pyridine, or an amide)
-
Methylene chloride (for extraction)
-
Ice water
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, gas inlet tube, and temperature probe, suitable for handling corrosive reagents.
-
Scrubber system for acidic off-gases.
-
Heating/cooling circulator.
-
Separatory funnel for extraction.
-
Rotary evaporator.
Procedure:
-
Reaction Setup: In a dry reactor, suspend 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile in phosphorus oxychloride (80-95% by weight, based on the dihydroxy compound).
-
Addition of Reagents: Add a catalytic amount of a basic catalyst (e.g., 1-15 mol%). Add phosphorus trichloride to the mixture.
-
Chlorination: Heat the mixture to a temperature between 70°C and 120°C. Introduce chlorine gas through the gas inlet tube at a controlled rate. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Reaction Monitoring: Monitor the reaction by a suitable analytical method (e.g., GC or HPLC) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture. Distill off the excess phosphorus oxychloride under reduced pressure.
-
Hydrolysis: Carefully add the residue to ice water with vigorous stirring. This step is highly exothermic and will generate HCl gas, which must be scrubbed.
-
Extraction: Extract the aqueous mixture with methylene chloride.
-
Purification: Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by distillation or recrystallization.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Data Presentation
The following table summarizes the quantitative data available from the cited patents. Note that specific yields for the synthesis of this compound are not explicitly stated in the publicly available abstracts and are inferred from analogous reactions.
| Parameter | Step 1: Dihydroxy Intermediate Synthesis | Step 2: Chlorination (Analogous Reaction) |
| Reactants | Ethyl 4,4,4-trifluoroacetoacetate, Cyanoacetamide, Triethylamine | 3-Cyano-2-hydroxy-5-fluoropyrid-6-one, PCl₃, Cl₂ |
| Solvent | Toluene | Phosphorus oxychloride |
| Catalyst | Triethylamine (Base) | Basic Catalyst (e.g., amine) |
| Temperature | 75-90°C | 70-120°C |
| Reaction Time | 12-15 hours | Not specified |
| Yield | Not specified | >85% (for 2,6-dichloro-5-fluoronicotinonitrile)[3] |
| Purity | Not specified | High purity achievable[2] |
Safety and Handling
-
Ethyl 4,4,4-trifluoroacetoacetate and phosphorus halides are corrosive and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Chlorine gas is highly toxic and corrosive. Use a dedicated gas handling system and ensure a proper scrubbing solution (e.g., sodium hydroxide) is in place to neutralize any unreacted gas.
-
The hydrolysis of the reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling and ventilation.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The presented two-step synthesis provides a viable and scalable route to this compound. The use of phosphorus trichloride and chlorine gas for the chlorination step is advantageous for large-scale production as it avoids the handling of solid phosphorus pentachloride[2]. Researchers and process chemists can use this information as a foundation for developing a detailed manufacturing process, with the understanding that optimization of reaction conditions and purification procedures will be necessary to achieve desired yield and purity targets.
References
- 1. CN103626697B - A kind of preparation method of the cyanopyridine of 2 chlorine, 4 trifluoromethyl 3 - Google Patents [patents.google.com]
- 2. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]
- 3. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile is a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research due to its potential biological activities. Accurate and precise quantification of this compound in various matrices is crucial for research and development, including pharmacokinetic studies, formulation analysis, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
A summary of the performance characteristics for the three analytical methods is presented below. These methods offer a range of capabilities in terms of sensitivity, selectivity, and throughput, allowing researchers to select the most appropriate technique for their specific application.
Data Presentation: Quantitative Data Summary
| Parameter | HPLC-UV | UPLC-MS/MS | GC-MS |
| Linearity Range (µg/mL) | 0.1 - 100 | 0.001 - 10 | 0.01 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.0005 µg/mL | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.001 µg/mL | 0.01 µg/mL |
| Accuracy (Recovery %) | 98.5 - 101.2% | 99.1 - 102.5% | 97.8 - 103.1% |
| Precision (RSD %) | < 2.0% | < 1.5% | < 3.0% |
| Analysis Time (minutes) | 10 | 5 | 15 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk material and simple formulations where high sensitivity is not required.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (88%)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
3. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 50% B
-
1-7 min: 50% to 95% B
-
7-8 min: 95% B
-
8-8.1 min: 95% to 50% B
-
8.1-10 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the linearity range (0.1 - 100 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV Analysis.
Protocol 2: Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is ideal for quantifying trace levels of this compound in complex matrices such as biological fluids (plasma, urine) and environmental samples.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
2. Instrumentation
-
UPLC system with a binary solvent manager
-
Autosampler
-
Column manager
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
3. UPLC Conditions
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 10% B
-
4.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
-
Analyte: Precursor ion (e.g., [M+H]⁺) → Product ion
-
Internal Standard: Precursor ion → Product ion
-
5. Sample Preparation (for Biological Matrix)
-
To 100 µL of plasma or urine, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold protein precipitation solvent.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Experimental Workflow
Caption: Workflow for UPLC-MS/MS Analysis.
Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of this compound in matrices where the compound can be easily extracted into a volatile organic solvent.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a deuterated analog or a compound with similar chromatographic behavior
-
Hexane (GC grade)
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
2. Instrumentation
-
Gas chromatograph with a split/splitless injector
-
Autosampler
-
Mass spectrometer (single quadrupole or triple quadrupole)
3. GC-MS Conditions
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
4. Sample Preparation
-
Liquid-Liquid Extraction:
-
To a liquid sample, add the internal standard.
-
Extract with dichloromethane or hexane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume and reconstitute in a suitable solvent for injection.
-
-
Solid Sample Extraction:
-
Homogenize the solid sample.
-
Extract with an appropriate solvent (e.g., acetonitrile or hexane) using sonication or shaking.
-
Centrifuge and collect the supernatant.
-
Proceed with cleanup and concentration as for liquid samples.
-
Hypothetical Signaling Pathway
Caption: Hypothetical Signaling Pathway.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic strategies involve the construction of the substituted pyridine ring followed by functional group interconversions. A common conceptual approach starts with a pre-functionalized pyridine ring, such as 2,6-dichloronicotinonitrile or a related precursor, which then undergoes trifluoromethylation. Another approach involves the cyclocondensation of fragments already containing the trifluoromethyl group. A plausible route is the chlorination and dehydration of a corresponding 2,6-dihydroxy-4-(trifluoromethyl)nicotinamide precursor.
Q2: What are the critical parameters affecting the yield of the trifluoromethylation step?
A2: The yield of trifluoromethylation is highly dependent on the choice of trifluoromethylating agent, catalyst, solvent, and reaction temperature. For copper-catalyzed reactions, the purity of reagents and rigorous exclusion of moisture are crucial. The choice of ligand for the copper catalyst can also significantly impact the reaction's efficiency and selectivity.
Q3: How can I minimize the formation of isomers and other byproducts?
A3: Isomer formation, such as the 5-trifluoromethyl isomer, can be a challenge. The regioselectivity is often directed by the electronic and steric nature of the substituents on the pyridine ring. Careful selection of the trifluoromethylating agent and reaction conditions can favor the desired C-4 substitution. For instance, steric hindrance from adjacent chlorine atoms can influence the position of trifluoromethylation. Proper temperature control is also vital to prevent side reactions like over-chlorination or decomposition.
Q4: What are the recommended purification methods for this compound?
A4: Purification can be challenging due to the similar polarities of the product and potential byproducts. Common techniques include:
-
Acid-Base Extraction: To remove non-basic impurities.
-
Distillation: If the product is sufficiently volatile and thermally stable.
-
Column Chromatography: Silica gel chromatography is often effective. Tailing on the column due to the basicity of the pyridine nitrogen can be minimized by adding a small amount of a non-polar tertiary amine, like triethylamine, to the eluent.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst | Ensure the catalyst (e.g., CuI) is fresh and has been stored under inert conditions. Consider catalyst activation if necessary. |
| Poor quality of reagents | Use high-purity starting materials and solvents. Ensure trifluoromethylating agents have not decomposed. | |
| Presence of moisture | Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incorrect reaction temperature | Optimize the reaction temperature. Some trifluoromethylation reactions require precise temperature control to initiate and sustain the reaction without decomposition. | |
| Insufficient reaction time | Monitor the reaction progress using TLC or GC/MS to determine the optimal reaction time. | |
| Formation of Multiple Products (Low Selectivity) | Isomerization | Modify the reaction conditions (solvent, temperature, catalyst) to favor the desired isomer. Steric hindrance can sometimes be exploited to control regioselectivity. |
| Over-chlorination or other side reactions | Use stoichiometric amounts of the chlorinating agent and control the reaction temperature carefully. Consider a milder chlorinating agent if over-chlorination is a persistent issue. | |
| Decomposition of starting material or product | Ensure the reaction temperature is not too high. Check the stability of your starting material and product under the reaction conditions. | |
| Difficulty in Product Purification | Product co-elutes with impurities during chromatography | Optimize the solvent system for column chromatography. A gradient elution might be necessary. Adding a small amount of triethylamine to the eluent can help with peak shape for pyridine compounds. |
| Product is an oil and cannot be crystallized | Attempt to form a salt of the product (e.g., hydrochloride salt) which may be crystalline. Alternatively, consider high-vacuum distillation if the product is thermally stable. | |
| Emulsion formation during aqueous workup | Add brine to the aqueous layer to break the emulsion. Filtering the entire mixture through a pad of celite can also be effective. |
Quantitative Data on Related Syntheses
The following tables summarize yield data from related pyridine functionalization reactions, which can serve as a benchmark for optimizing the synthesis of this compound.
Table 1: Yields of Trifluoromethylation of Halogenated Pyridines
| Starting Material | Trifluoromethylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Iodides | [(bpy)Cu(O₂CCF₂SO₂F)₂] | Cu | NMP | 60 | 85 | [1] |
| 2,3-Dichloropyridine | Togni Reagent I | Tris(pentafluorophenyl)borane | 1,2-dichloroethane | 65 | Moderate to High | [2] |
| Aryl Iodides | CuCF₃ (fluoroform-derived) | None | DMF | 23-50 | Nearly Quantitative | [3] |
Table 2: Yields of Chlorination of Pyridine Derivatives
| Starting Material | Chlorinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide | POCl₃ | None | None | 105-110 | 63 | [4] |
| 5-Fluoro-2,6-dihydroxy-3-nicotinamide | PCl₅ | None | 1,2-dichlorobenzene | 110-120 | Not specified | [5] |
| 3-picoline | Cl₂/HF (vapor phase) | Transition metal-based | N/A | >300 | Good | [6] |
Experimental Protocols
Protocol 1: Hypothetical Synthesis via Chlorination and Trifluoromethylation
This protocol is a generalized procedure based on common methods for pyridine functionalization and should be optimized for the specific substrate.
Step 1: Chlorination of a Dihydroxynicotinonitrile Precursor
-
To a stirred suspension of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile (1.0 eq) in phosphorus oxychloride (5.0 eq), slowly add phosphorus pentachloride (2.2 eq) in portions at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Step 2: Copper-Catalyzed Trifluoromethylation (Illustrative)
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dichloronicotinonitrile (1.0 eq), CuI (0.1 eq), and a suitable ligand (e.g., 1,10-phenanthroline, 0.1 eq).
-
Add anhydrous DMF or NMP as the solvent.
-
Add the trifluoromethylating agent (e.g., TMSCF₃, 1.5-2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 3. Trifluoromethylation of aryl and heteroaryl halides with fluoroform-derived CuCF3: scope, limitations, and mechanistic features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 5. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google Patents [patents.google.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and commonly employed methods for the purification of crude this compound are flash column chromatography and recrystallization. Flash column chromatography is excellent for separating the target compound from a wide range of impurities, while recrystallization is particularly effective for removing minor impurities and obtaining a highly crystalline final product.
Q2: What are the likely impurities in my crude this compound sample?
A2: While specific impurities depend on the synthetic route, common contaminants in related nicotinonitrile syntheses can include:
-
Unreacted starting materials: Depending on the synthesis, these could be precursors to the pyridine ring or the trifluoromethyl source.
-
Isomeric byproducts: Formation of other positional isomers of the trifluoromethyl group on the pyridine ring can occur.
-
Over-chlorinated or under-chlorinated species: Compounds with additional or fewer chlorine atoms on the pyridine ring.
-
Hydrolysis products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under certain conditions.
Q3: My purified compound appears colored. What is the likely cause and how can I fix it?
A3: A colored sample (typically yellow to brown) often indicates the presence of trace impurities or degradation products. These can sometimes be removed by treating a solution of the crude product with activated carbon before the final purification step, such as recrystallization.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) to assess the purity of my sample?
A4: Yes, reverse-phase HPLC is a suitable method for determining the purity of this compound. A method using a C18 column with a mobile phase consisting of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) can be effective.[1]
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Compound from Impurities | Incorrect eluent polarity. | Optimize the eluent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for the target compound. A common eluent system for similar compounds is a hexane/ethyl acetate gradient. |
| Column overloading. | Use an appropriate amount of silica gel relative to your crude sample. A general guideline is a 50:1 to 100:1 ratio of silica to crude material. | |
| Column channeling or cracking. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Pack the column as a slurry and do not let it run dry. | |
| Compound Tailing on the Column | The basic nitrogen of the pyridine ring can interact with the acidic silica gel. | Add a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent to suppress this interaction. |
| Compound is not Eluting from the Column | The eluent is too non-polar. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Low Recovery of the Compound | The compound is highly retained on the silica gel. | After eluting with the primary solvent system, flush the column with a more polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to recover any remaining product. |
Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not saturated. | Evaporate some of the solvent to concentrate the solution and then try cooling again. Alternatively, add a small seed crystal of the pure compound to induce crystallization. |
| The chosen solvent is too good a solvent for the compound at all temperatures. | Select a different solvent or a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. | |
| Oiling Out Instead of Crystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent. Alternatively, try a two-solvent system where the compound is dissolved in a good solvent and a poor solvent is added dropwise until the solution becomes turbid, then heat to clarify and cool slowly. |
| Poor Recovery of the Product | The compound has significant solubility in the cold solvent. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or freezer) before filtering. Minimize the amount of cold solvent used to wash the crystals. |
| Impurities Co-crystallize with the Product | The cooling process was too rapid, trapping impurities in the crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in a cold bath. This promotes the formation of purer crystals. |
Quantitative Data Summary
The following table summarizes typical data for the purification of a closely related compound, 2,6-dichloro-5-(trifluoromethyl)nicotinonitrile, which can serve as a benchmark for the purification of the target compound.
| Purification Method | Parameter | Value |
| Recrystallization | Purity after purification | >99.5%[2] |
| Solvent | Toluene[2] | |
| Temperature | -20°C[2] | |
| Flash Column Chromatography | Purity after purification | >98% |
| Eluent System | Hexane/Ethyl Acetate Gradient | |
| Typical Yield | 80-95% |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
Methodology:
-
Eluent Selection:
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Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
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Spot the solution onto a silica gel TLC plate.
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Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1).
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The optimal eluent system should provide an Rf value of approximately 0.2-0.3 for the target compound.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
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Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane/ethyl acetate).
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Pour the slurry into the column and allow the silica to settle, ensuring a level and compact bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample solution onto the top of the silica bed.
-
Allow the sample to adsorb onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.
-
Collect fractions and monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is based on a successful procedure for a closely related isomer and may require adaptation.
Methodology:
-
Dissolution:
-
Place the crude this compound in a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., toluene or a hexane/ethyl acetate mixture) and heat the mixture with stirring until the solid completely dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored, allow it to cool slightly and add a small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated carbon.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or a freezer (-20°C) to maximize crystal formation.[2]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting purification issues.
References
Technical Support Center: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent synthetic pathway involves a two-step process. The first step is a cyclization reaction of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide to produce the intermediate 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine. This intermediate is subsequently chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the final product, this compound.
Q2: What are the potential side products I should be aware of during the synthesis?
A2: Potential side products can arise from both the cyclization and chlorination steps, as well as from subsequent hydrolysis. Key impurities to monitor include:
-
Unreacted Starting Materials: Ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide from the initial cyclization.
-
Incompletely Chlorinated Intermediates: Mono-chlorinated species such as 2-hydroxy-6-chloro-4-(trifluoromethyl)nicotinonitrile.
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Hydrolysis Products: The nitrile group can be hydrolyzed to an amide (2,6-Dichloro-4-(trifluoromethyl)nicotinamide) or a carboxylic acid (2,6-Dichloro-4-(trifluoromethyl)nicotinic acid) if exposed to water under acidic or basic conditions.
Q3: How can I monitor the progress of the reaction and identify impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for reaction monitoring and impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and identifying the target compound from potential side products. Thin-Layer Chromatography (TLC) can be employed for rapid, qualitative monitoring of the reaction's progress.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine (Intermediate) | Incomplete cyclization reaction. | - Ensure stoichiometric amounts of starting materials (ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide).- Verify the reaction temperature and time are optimal.- Confirm the purity and activity of the base catalyst. |
| Presence of mono-chlorinated impurities in the final product | Incomplete chlorination of the dihydroxy intermediate. | - Use a sufficient excess of the chlorinating agent (e.g., POCl₃).- Ensure the reaction temperature is adequate for complete conversion.- Increase the reaction time if necessary. |
| Formation of amide or carboxylic acid impurities | Presence of water during the reaction or work-up, leading to hydrolysis of the nitrile group. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure all glassware is thoroughly dried before use.- Quench the reaction carefully with anhydrous work-up procedures. |
| Unexpected peaks in GC-MS or HPLC analysis | Formation of unforeseen side products due to reaction conditions or impure starting materials. | - Analyze starting materials for purity before use.- If oxidative dimerization is suspected, conduct the reaction under an inert atmosphere.- Isolate and characterize unknown impurities using techniques like LC-MS and NMR to understand their formation mechanism. |
Experimental Protocols
Synthesis of 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine (Intermediate)
A detailed protocol for the synthesis of the dihydroxy intermediate is described in patent CN101851193A. The general procedure involves the base-catalyzed cyclization of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide.
Chlorination of 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine
The dihydroxy intermediate is chlorinated using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃). The reaction is typically heated to ensure complete conversion. Careful and controlled quenching of the reaction mixture is crucial to avoid hydrolysis of the product.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
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Column: A reverse-phase C18 column is generally suitable.
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Mobile Phase: A gradient elution with acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.
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Detection: UV detection at a suitable wavelength (e.g., 254 nm).
Gas Chromatography-Mass Spectrometry (GC-MS)
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Column: A capillary column suitable for the analysis of halogenated and polar compounds.
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Injector: Split/splitless inlet.
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Carrier Gas: Helium.
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Temperature Program: An optimized temperature ramp to ensure separation of the target compound from potential volatile impurities.
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Detector: Mass spectrometer for identification and quantification.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
optimizing reaction conditions for substitutions on 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substitution reactions on 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic aromatic substitution (SNAr) on this compound?
A1: this compound is a symmetrical molecule. Therefore, monosubstitution will occur at either the C2 or C6 position, yielding a single product. The strong electron-withdrawing effects of the trifluoromethyl group at the C4 position and the nitrile group at the C3 position activate both chlorine atoms for nucleophilic attack.
Q2: I am observing low or no conversion in my reaction. What are the potential causes?
A2: Low conversion can be attributed to several factors:
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Insufficiently activated nucleophile: Many nucleophiles, such as amines and alcohols, require deprotonation by a base to become sufficiently reactive.
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Low reaction temperature: Nucleophilic aromatic substitutions on electron-deficient pyridines often require elevated temperatures to proceed at a reasonable rate.
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Inappropriate solvent: The choice of solvent is crucial. Polar apathetic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.
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Moisture: Water can protonate the nucleophile, rendering it less reactive. Ensure all reagents and solvents are anhydrous.
Q3: My reaction is producing a significant amount of side products. What are the likely side reactions and how can I minimize them?
A3: Common side reactions include:
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Disubstitution: The product of the initial substitution, a 2-substituted-6-chloro-4-(trifluoromethyl)nicotinonitrile, can undergo a second substitution. To minimize this, use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.
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Hydrolysis of the nitrile group: In the presence of strong acids or bases, particularly at elevated temperatures, the nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid.[1][2] To avoid this, use non-aqueous workup conditions if possible and avoid excessively harsh basic or acidic conditions.
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Reaction with the solvent: Solvents like DMF can decompose at high temperatures in the presence of a strong base, leading to byproducts. If solvent decomposition is suspected, consider using a more stable solvent like DMSO or dioxane.
Q4: How does the trifluoromethyl group influence the reactivity of the substrate?
A4: The trifluoromethyl group is a strong electron-withdrawing group. This property significantly enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack and thus facilitating the SNAr reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Nucleophile is not sufficiently reactive. | Use a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH, or an organic base like triethylamine) to deprotonate the nucleophile. |
| Reaction temperature is too low. | Gradually increase the reaction temperature, monitoring for potential decomposition of starting materials or products. | |
| Incorrect solvent choice. | Switch to a polar apathetic solvent such as DMF, DMSO, or acetonitrile. | |
| Presence of moisture. | Use anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Disubstituted Product | Excess nucleophile or prolonged reaction time. | Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents). Monitor the reaction progress closely and stop it once the starting material is consumed. |
| Hydrolysis of Nitrile Group | Harsh acidic or basic conditions during reaction or workup. | Use milder bases or acids. If possible, perform a non-aqueous workup. If an aqueous workup is necessary, keep the temperature low and the exposure time to acidic/basic conditions short. |
| Difficulty in Product Purification | Product co-elutes with starting material or byproducts. | Optimize the column chromatography conditions (e.g., try a different solvent system or a gradient elution). Recrystallization can also be an effective purification method. |
Data Presentation: Representative Reaction Conditions
The following tables summarize typical starting conditions for nucleophilic substitution reactions on this compound. These should be considered as starting points for optimization.
Table 1: Amination Reactions
| Amine Type | Reagents and Conditions | Typical Yield | Reference |
| Primary Amines | Amine (1.1 eq.), K₂CO₃ (2.0 eq.), DMF, 80-120 °C | 70-90% | Analogous reactions on dichloropyridines |
| Secondary Amines | Amine (1.1 eq.), Triethylamine (1.5 eq.), Acetonitrile, Reflux | 65-85% | Analogous reactions on dichloropyridines |
| Ammonia | Aq. Ammonia, Ethanol, Sealed tube, 100-150 °C | 60-80% | Analogous reactions on dichloropyridines |
Table 2: Alkoxylation and Thiolation Reactions
| Nucleophile | Reagents and Conditions | Typical Yield | Reference |
| Alkoxides | Alcohol, NaH (1.2 eq.), THF, 0 °C to RT | 75-95% | Analogous reactions on dichloropyridines |
| Thiols | Thiol (1.1 eq.), K₂CO₃ (2.0 eq.), DMF, 50-80 °C | 80-95% | Analogous reactions on dichloropyridines |
Experimental Protocols
Protocol 1: General Procedure for Amination
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To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile), add the amine (1.1-1.5 eq.) and a base (e.g., K₂CO₃, triethylamine, 2.0-3.0 eq.).
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Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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If DMF is used as a solvent, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Alkoxylation
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To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add the desired alcohol (1.1 eq.) dropwise.
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Stir the mixture at 0 °C for 30 minutes.
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Add a solution of this compound (1.0 eq.) in anhydrous THF.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Carefully quench the reaction by the slow addition of water at 0 °C.
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Extract the mixture with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Thiolation
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To a solution of this compound (1.0 eq.) in DMF, add the thiol (1.1 eq.) and potassium carbonate (2.0 eq.).
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Heat the reaction mixture to 50-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the mixture with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for SNAr on this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
stability issues of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals to address potential challenges during their experiments.
Troubleshooting Guide
Issue: Unexpected Degradation of this compound in Acidic Media
| Symptom | Potential Cause | Suggested Action |
| Appearance of new, more polar peaks in HPLC analysis after treatment with strong acids (e.g., concentrated HCl, H₂SO₄) at elevated temperatures. | Hydrolysis of the nitrile group: The nitrile group (-CN) can be hydrolyzed under strong acidic conditions to a carboxylic acid (-COOH) or an amide (-CONH₂). | - Use milder acidic conditions (e.g., lower concentration of acid, lower temperature).- Monitor the reaction at regular intervals to identify the onset of degradation.- Characterize the degradation products using techniques like LC-MS or NMR to confirm hydrolysis. |
| Appearance of new peaks in HPLC and a decrease in the parent compound peak after prolonged exposure to acidic conditions, even at room temperature. | Hydrolysis of chloro-substituents: The chlorine atoms at the 2 and 6 positions on the pyridine ring can be susceptible to nucleophilic substitution by water, leading to the formation of hydroxypyridine derivatives. This is more likely to occur under forcing conditions. | - Buffer the reaction medium to a less acidic pH if the experimental conditions allow.- Minimize the exposure time to acidic conditions.- Analyze for the presence of hydroxylated impurities. |
| Formation of a precipitate when dissolving the compound in a highly acidic solution. | Protonation and Salt Formation: The nitrogen atom of the pyridine ring can be protonated by strong acids, potentially leading to the formation of a less soluble salt. | - Use a co-solvent to improve the solubility of the salt.- Consider using a different acid that forms a more soluble salt. |
Issue: Instability of this compound in Basic Media
| Symptom | Potential Cause | Suggested Action |
| Rapid disappearance of the starting material and appearance of multiple new peaks in HPLC after treatment with strong bases (e.g., NaOH, KOH). | Hydrolysis of Chloro-Substituents: The electron-withdrawing nature of the trifluoromethyl and nitrile groups can activate the pyridine ring for nucleophilic aromatic substitution, making the chloro groups susceptible to displacement by hydroxide ions. | - Employ weaker bases (e.g., sodium bicarbonate, triethylamine) if compatible with the reaction.- Conduct the reaction at lower temperatures to slow down the rate of degradation. |
| A gradual decrease of the parent compound with the concurrent appearance of a product corresponding to the loss of fluorine atoms (observed by MS). | Hydrolysis of the Trifluoromethyl Group: While generally stable, the trifluoromethyl group can undergo hydrolysis under certain basic conditions to form a carboxylic acid. | - Avoid prolonged exposure to strong bases.- Monitor for the formation of fluoride ions in the reaction mixture using an ion-selective electrode. |
| Color change of the solution upon addition of a strong base. | Formation of Colored Byproducts: Decomposition under strong basic conditions can lead to complex reaction pathways and the formation of colored impurities. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.- Use purified solvents and reagents to avoid catalytic decomposition by metal impurities. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to acidic hydrolysis?
Q2: What are the likely degradation products under acidic conditions?
A2: The potential degradation products under acidic conditions include:
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2,6-Dichloro-4-(trifluoromethyl)nicotinamide: Formed from the partial hydrolysis of the nitrile group.
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2,6-Dichloro-4-(trifluoromethyl)nicotinic acid: Formed from the complete hydrolysis of the nitrile group.
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6-Chloro-2-hydroxy-4-(trifluoromethyl)nicotinonitrile: Formed from the hydrolysis of one of the chloro groups.
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2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile: Formed from the hydrolysis of both chloro groups.
Q3: Is this compound stable in the presence of bases?
A3: The presence of multiple electron-withdrawing groups (two chloro groups, a trifluoromethyl group, and a nitrile group) makes the pyridine ring electron-deficient and thus susceptible to nucleophilic attack. Therefore, the compound is expected to be less stable under basic conditions compared to acidic conditions. Strong bases can lead to the displacement of the chloro substituents by hydroxide ions.
Q4: What is the recommended pH range for working with this compound in aqueous solutions?
A4: To minimize degradation, it is advisable to work in a neutral to slightly acidic pH range (pH 4-7). If the experimental protocol requires basic conditions, it is recommended to use the mildest base possible and the lowest effective temperature and to minimize the reaction time.
Q5: How can I monitor the stability of this compound during my experiment?
A5: The stability can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A stability-indicating method should be developed to separate the parent compound from its potential degradation products.
Experimental Protocols
General Protocol for Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound to assess its intrinsic stability. The conditions are based on ICH guidelines and may need to be optimized.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Acidic Hydrolysis:
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To an aliquot of the stock solution, add an equal volume of 1 M HCl.
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Incubate the solution at 60°C.
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Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours).
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Neutralize the samples with 1 M NaOH before analysis.
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Analyze the samples by a stability-indicating HPLC method.
3. Basic Hydrolysis:
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To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
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Incubate the solution at room temperature (25°C).
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Withdraw samples at various time points (e.g., 0, 1, 2, 4, 8 hours).
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Neutralize the samples with 1 M HCl before analysis.
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Analyze the samples by a stability-indicating HPLC method.
4. Data Analysis:
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Quantify the amount of the parent compound remaining at each time point.
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Identify and quantify the major degradation products.
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Summarize the data in a table to compare the stability under different conditions.
Data Presentation Template
The following table can be used to summarize the quantitative data from forced degradation studies.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 2 | ||||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| 1 M NaOH, 25°C | 0 | 100 | 0 | 0 |
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 |
Visualizations
Caption: Troubleshooting workflow for stability issues.
preventing decomposition of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile during reactions
Welcome to the technical support center for 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
The main decomposition pathways for this compound are nucleophilic aromatic substitution (SNAr) and hydrolysis. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring makes the carbon atoms attached to the chlorine atoms susceptible to attack by nucleophiles.[1][2]
Q2: What are the signs of decomposition?
Decomposition can be identified by the appearance of unexpected peaks in your reaction monitoring analysis (e.g., TLC, LC-MS, GC-MS), a decrease in the yield of the desired product, or a change in the physical appearance of the reaction mixture (e.g., color change, precipitation of unknown solids).
Q3: How should this compound be stored to ensure stability?
To maintain its stability, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at temperatures between 2-8°C.[3] Proper storage is crucial to prevent hydrolysis from atmospheric moisture.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product and formation of multiple byproducts. | Nucleophilic attack by solvents or reagents. Many common laboratory solvents (e.g., methanol, water) and reagents can act as nucleophiles, leading to the displacement of the chlorine atoms. | - Use aprotic, non-nucleophilic solvents such as DMF or acetonitrile.[1]- Ensure all reagents and solvents are anhydrous.- Carefully consider the nucleophilicity of all components in the reaction mixture. |
| Formation of a byproduct with a mass corresponding to the replacement of one chlorine atom with a hydroxyl group. | Hydrolysis. The compound is sensitive to water, which can lead to the substitution of a chlorine atom. | - Use anhydrous solvents and reagents.- Perform reactions under an inert atmosphere (nitrogen or argon).- Avoid exposure of the starting material and reaction mixture to atmospheric moisture. |
| Reaction is sluggish or does not go to completion, and starting material is recovered alongside decomposition products. | Inappropriate reaction temperature. High temperatures can promote side reactions and decomposition. | - Optimize the reaction temperature. While some reactions may require elevated temperatures (e.g., 80-100°C for certain substitutions), it is important to find the lowest effective temperature to minimize decomposition.[1]- Consider using a catalyst to facilitate the reaction at a lower temperature. |
| Formation of oligomeric or polymeric byproducts. | Reaction with bifunctional nucleophiles or self-condensation. If a reagent contains more than one nucleophilic site, it can react with multiple molecules of this compound. | - Use a protecting group strategy to block one of the nucleophilic sites on your reagent.- Control the stoichiometry of the reactants carefully. |
Experimental Protocols
While specific protocols should be optimized for each unique reaction, the following general methodologies can help minimize the decomposition of this compound.
General Protocol for a Nucleophilic Substitution Reaction
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Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas.
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Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of nitrogen or argon.
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Reagents and Solvents: Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are free of water.
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Reaction Setup: Dissolve this compound in the chosen anhydrous aprotic solvent (e.g., DMF, acetonitrile).
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Addition of Nucleophile: Add the nucleophile to the reaction mixture, either neat or as a solution in the same anhydrous solvent. For highly reactive nucleophiles, consider slow addition at a reduced temperature.
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Temperature Control: Maintain the reaction at the optimized temperature, using an oil bath or a cryostat for precise control.
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Monitoring: Follow the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
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Work-up: Quench the reaction appropriately and perform an aqueous work-up, if necessary, only after the reaction is complete.
Visualizing Decomposition Pathways and Prevention Strategies
Decomposition Pathways
Caption: Potential decomposition pathways via nucleophilic substitution and hydrolysis.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting unexpected reaction outcomes.
References
Technical Support Center: Regioselective Functionalization of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the regioselective functionalization of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective functionalization of this compound?
A1: The primary challenges stem from the molecule's structure. The pyridine ring is highly activated for nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the 4-trifluoromethyl group, the 3-cyano group, and the ring nitrogen itself.[1][2] The main difficulty lies in achieving selective mono-substitution at either the C2 or C6 position, as they are electronically similar and both highly reactive. Controlling the reaction to prevent di-substitution is also a significant challenge.[3]
Q2: Which position, C2 or C6, is more reactive towards nucleophiles?
A2: Both the C2 and C6 positions are highly susceptible to nucleophilic attack. Theoretically, the C2 position is electronically more activated due to the inductive effect of the adjacent C3-nitrile group. However, this same group provides steric hindrance. Therefore, the regiochemical outcome is a delicate balance of electronics and sterics, heavily influenced by the nature of the nucleophile and the reaction conditions. Bulky nucleophiles will preferentially attack the less hindered C6 position.[4]
Q3: How does the trifluoromethyl group at the C4 position influence the molecule's reactivity?
A3: The trifluoromethyl (-CF3) group is a potent electron-withdrawing group.[2] Its presence at the C4 position significantly decreases the electron density of the pyridine ring, thereby activating the C2 and C6 positions for nucleophilic attack. This activation occurs because the -CF3 group can effectively stabilize the negative charge of the Meisenheimer intermediate formed during an SNAr reaction.[2][3]
Q4: I am getting a mixture of mono-substituted C2 and C6 isomers. How can I improve selectivity for the C6 position?
A4: To favor substitution at the C6 position, you should leverage steric hindrance. Employing a sterically bulky nucleophile will disfavor attack at the more crowded C2 position. Additionally, conducting the reaction at a lower temperature can enhance selectivity by amplifying the small energetic differences between the two reaction pathways. Screening non-polar, aprotic solvents may also improve C6 selectivity.[5]
Q5: I am observing a significant amount of the di-substituted product. How can I favor mono-substitution?
A5: To promote mono-substitution, precise control over stoichiometry is crucial. Use only 1.0 to 1.1 equivalents of the nucleophile. Running the reaction at a lower temperature and closely monitoring its progress by TLC or LC-MS is also critical. The reaction should be quenched as soon as the starting material is consumed to prevent further substitution.[3] While the introduction of a first substituent (especially an electron-donating one) typically deactivates the ring to a second attack, the strong inherent activation of this substrate may require these stringent controls.[6]
Q6: Are transition-metal-catalyzed cross-coupling reactions suitable for this substrate?
A6: Yes, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination are generally effective for functionalizing dichloropyridines.[6] Regioselectivity between the C2 and C6 positions remains a key consideration and will depend on the specific catalyst, ligands, and reaction conditions chosen. Careful optimization is required to favor mono-coupling.
Troubleshooting Guide
This section addresses common problems encountered during the experimental process.
Problem 1: Poor Regioselectivity (Mixture of C2 and C6 Isomers)
| Possible Cause | Recommended Solution |
| Similar electronic activation of C2 and C6 positions. | Exploit steric differences: To favor C6, use a bulkier nucleophile (e.g., t-butoxide, secondary amines). To favor C2, use a smaller nucleophile (e.g., methoxide, ammonia).[4] |
| High reaction temperature is masking the subtle energy differences between the two substitution pathways. | Lower the reaction temperature. Consider running the reaction at 0 °C, -20 °C, or even -78 °C and allowing it to warm slowly. |
| Suboptimal solvent choice. | Perform a solvent screen. Non-polar, aprotic solvents like toluene or xylene may enhance steric-based selectivity.[5] Polar aprotic solvents like DMF or DMSO might favor the electronically preferred product. |
Problem 2: Excessive Di-substitution
| Possible Cause | Recommended Solution |
| Excess of nucleophile is driving the reaction to completion. | Use a stoichiometric amount of the nucleophile (1.0 - 1.1 equivalents). If necessary, perform a slow addition of the nucleophile to maintain its low concentration. |
| Reaction time is too long or the temperature is too high, allowing the slower second substitution to occur. | Monitor the reaction closely via TLC or LC-MS and quench immediately upon consumption of the starting material. Reduce the reaction temperature. |
Problem 3: No Reaction or Low Yield
| Possible Cause | Recommended Solution |
| The nucleophile is not sufficiently reactive. | Use a stronger nucleophile. For alcohols or amines, consider pre-treating with a strong base (e.g., NaH, KHMDS) to generate the more reactive alkoxide or amide. |
| Reaction conditions are not forcing enough for a less reactive nucleophile. | Cautiously increase the temperature. Microwave-assisted heating can sometimes improve yields for sluggish reactions.[3] |
| Degradation of starting material or product under the reaction conditions. | Ensure the reaction is performed under strictly anhydrous and inert (e.g., Argon, Nitrogen) conditions. Verify the stability of all reagents. |
Data Presentation
The following table summarizes general strategies and expected outcomes for achieving regioselectivity based on the principles of nucleophilic aromatic substitution on substituted pyridines.
Table 1: Influence of Reaction Parameters on Regioselectivity
| Target Position | Nucleophile Characteristics | Temperature | Solvent Polarity | Expected Outcome |
| C6 | Sterically demanding (e.g., i-Pr₂NH, t-BuOH/base) | Low (-20 °C to 25 °C) | Low (Toluene, THF) | Increased ratio of C6 isomer |
| C2 | Sterically small (e.g., NH₃, MeOH/base) | Low (0 °C to 25 °C) | High (DMF, DMSO) | Potentially increased ratio of C2 isomer |
| Mono-Sub. | 1.0-1.1 equivalents | As low as practical | Substrate dependent | >90% Mono-substitution |
| Di-Sub. | >2.2 equivalents | Elevated (50 °C to 100 °C) | High (DMF, DMSO) | >95% Di-substitution |
Experimental Protocols
Protocol 1: General Procedure for C6-Selective Nucleophilic Aromatic Substitution with a Secondary Amine
-
Materials:
-
This compound
-
Sterically hindered secondary amine (e.g., diisopropylamine) (1.1 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous K₂CO₃ (2.0 eq.).
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.1 M.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add the secondary amine (1.1 eq.) dropwise over 10 minutes.
-
Heat the reaction mixture to 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Quench the reaction by pouring it into cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Mono-Suzuki-Miyaura Cross-Coupling
-
Materials:
-
This compound
-
Arylboronic acid (1.05 eq.)
-
Pd(PPh₃)₄ (0.03 eq.)
-
Aqueous sodium carbonate solution (2 M) (3.0 eq.)
-
1,4-Dioxane
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
-
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.05 eq.), and Pd(PPh₃)₄ (0.03 eq.).[6]
-
Evacuate the vessel and backfill with an inert gas; repeat this cycle three times.
-
Add degassed 1,4-dioxane, followed by the degassed 2 M Na₂CO₃ solution.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity and di-substitution.
Caption: A typical experimental workflow for an SNAr reaction.
References
Technical Support Center: Troubleshooting Reactions with 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides solutions for common issues encountered during chemical reactions involving 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The inherent electronic properties of this molecule—specifically, the strongly electron-withdrawing trifluoromethyl group and the pyridine nitrogen—activate the chlorine atoms for nucleophilic aromatic substitution (SNAr). However, these same features can lead to challenges in achieving high conversion rates and avoiding side reactions. This guide offers a structured approach to troubleshooting and optimizing your reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my conversion rate low in a Nucleophilic Aromatic Substitution (SNAr) reaction?
A1: Low conversion in SNAr reactions with this substrate is a common issue. The primary factors to investigate are:
-
Insufficient Reaction Temperature: Many SNAr reactions require significant thermal energy to overcome the activation barrier associated with disrupting the aromatic ring. If the reaction is sluggish at room temperature, a gradual increase in heat is often necessary.[1]
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred as they effectively solvate the counter-ion of the nucleophile, increasing its reactivity.[1][2] Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction rate.[1][2]
-
Weak Nucleophile or Low Nucleophile Concentration: The nucleophile may not be strong enough to attack the electron-deficient pyridine ring efficiently. Using a slight excess of the nucleophile (1.1 to 1.5 equivalents) can help drive the reaction to completion.[3]
-
Improper Base Selection: If your nucleophile requires deprotonation (e.g., an alcohol or a secondary amine), the strength and solubility of the base are paramount. A stronger or more soluble base, such as cesium carbonate (Cs₂CO₃) over potassium carbonate (K₂CO₃), can increase the concentration of the active nucleophile.[3]
-
Presence of Moisture: Water can protonate and deactivate the nucleophile.[3] It can also lead to undesired hydrolysis of the nitrile group. Using anhydrous reagents and solvents under an inert atmosphere is crucial.[3][4]
Q2: I'm performing a Suzuki-Miyaura cross-coupling reaction and seeing poor yields. What should I check?
A2: Low yields in Suzuki-Miyaura couplings of heteroaryl chlorides are typically related to the catalyst system and reaction conditions. Key areas for troubleshooting include:
-
Catalyst and Ligand Choice: Aryl chlorides are less reactive than bromides or iodides and require a robust catalytic system.[5] Catalysts based on bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the oxidative addition step.[5][6][7] Traditional catalysts like Pd(PPh₃)₄ may be insufficient.[5]
-
Base Selection: The base plays a crucial role in the transmetalation step. Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃. The optimal base is often dependent on the specific substrates and solvent used.[8][9]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is often used to dissolve both the organic and inorganic reagents.[10] Ensure the solvent is properly degassed to prevent catalyst oxidation.
-
Protodeboronation: Your boronic acid may be degrading under the reaction conditions, a common side reaction.[11][12] This can be minimized by using milder bases, lower temperatures, or switching to a more stable boronate ester (e.g., a pinacol ester).[13]
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Failure to maintain a strict inert atmosphere (argon or nitrogen) can lead to catalyst deactivation and the formation of homocoupling byproducts.[12]
Q3: I'm observing unexpected side products. What could they be?
A3: Side product formation can complicate purification and lower your yield. The most common side reactions include:
-
Hydrolysis of the Nitrile Group: In the presence of a strong base and water, the nitrile group can hydrolyze to a carboxamide (2,6-dichloro-4-(trifluoromethyl)nicotinamide) or further to a carboxylic acid.[3][14][15][16] This is exacerbated by prolonged reaction times at high temperatures.
-
Homocoupling of Boronic Acid (in Suzuki Reactions): This occurs when two molecules of the boronic acid couple together, often due to the presence of oxygen which promotes the formation of Pd(II) species.[12]
-
Reaction with Solvent: At high temperatures, solvents like DMF can decompose, especially in the presence of a strong base, leading to byproducts that may react with your substrate.[3]
Section 2: Detailed Troubleshooting Guides
Guide 1: Optimizing Nucleophilic Aromatic Substitution (SNAr)
Low conversion in SNAr reactions is a frequent challenge. The following workflow provides a systematic approach to identifying and resolving the root cause.
Caption: Troubleshooting workflow for low conversion in SNAr reactions.
Table 1: Summary of Parameters for SNAr Optimization
| Parameter | Potential Issue | Recommended Solution |
| Temperature | Insufficient energy to overcome the activation barrier. | Gradually increase the temperature (e.g., from room temperature to 80-140 °C) while monitoring the reaction.[17] |
| Solvent | Protic solvent deactivating the nucleophile; poor solubility of reagents. | Use a polar aprotic solvent like DMF, DMSO, NMP, or acetonitrile.[1][3] Ensure the solvent is anhydrous. |
| Base | Incomplete deprotonation of the nucleophile; low base solubility. | Switch to a stronger or more soluble base (e.g., K₂CO₃, Cs₂CO₃, NaH). For Pd-catalyzed aminations, NaOtBu or LiHMDS are often effective.[17] |
| Nucleophile | Low reactivity or insufficient amount. | Use a slight excess (1.1-1.5 eq.) of the nucleophile.[3] If reactivity is inherently low, a change in strategy (e.g., Pd-catalysis) may be needed. |
| Atmosphere | Presence of moisture deactivating reagents or causing side reactions. | Ensure all reagents and solvents are dry. Run the reaction under an inert atmosphere (Nitrogen or Argon).[3] |
Protocol 1: General Procedure for Catalyst-Free SNAr with an Amine
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
-
Seal the vial with a septum and purge with argon or nitrogen.
-
Add the desired amine (1.1 mmol, 1.1 equiv) followed by anhydrous DMF (5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.[17]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Guide 2: Optimizing Suzuki-Miyaura Cross-Coupling
Achieving high yields for the Suzuki coupling of an electron-deficient heteroaryl chloride requires careful selection of the catalyst system.
Caption: Optimization workflow for Suzuki-Miyaura cross-coupling reactions.
Table 2: Recommended Catalytic Systems for Suzuki Coupling of Heteroaryl Chlorides
| Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Pd(OAc)₂ (2-5%) | P(t-Bu)₃ (4-10%) | K₃PO₄ (2-3) | Toluene/H₂O | 80-110 |
| Pd₂(dba)₃ (2-4%) | XPhos (4-8%) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 100-110 |
| PdCl₂(PPh₃)₂ (5%) | - | K₂CO₃ (2) | Toluene | High |
| Pd(OAc)₂ (2-5%) | SPhos (4-10%) | K₂CO₃ (2-3) | 1,4-Dioxane/H₂O | 80-110 |
Data compiled from analogous reactions reported in the literature.[5][6][8][18]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.[10]
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[19]
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[10]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography on silica gel.
Section 3: Understanding Potential Side Reactions
Nitrile Group Hydrolysis
Under either strongly acidic or basic aqueous conditions, the nitrile group is susceptible to hydrolysis. The reaction proceeds in two stages: first to the primary amide, and then to the carboxylic acid.[14][16][20] This is a significant concern in reactions requiring strong bases (e.g., NaOH, KOH) and elevated temperatures, especially if water is present.
Mitigation Strategy:
-
Use anhydrous solvents and reagents.
-
Run reactions under a dry, inert atmosphere.
-
Avoid excessively strong aqueous bases or prolonged heating if water is present in the reaction system.
-
If a base is required, opt for non-hydroxide bases like K₂CO₃ or NaOtBu in an anhydrous organic solvent.[3]
Caption: The hydrolysis pathway of a nitrile to a carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile | 1319804-30-2 | Benchchem [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 16. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: Reactions Involving 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a nucleophilic aromatic substitution (SNA r) reaction using this compound?
A typical workup for an SNAr reaction involves quenching the reaction, extracting the product, washing the organic layer, and finally, purifying the product. The specific reagents and solvents will depend on the nucleophile and reaction conditions.
A General Protocol:
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. If a strong base is used, it may be neutralized with a dilute acid solution (e.g., 1 M HCl), otherwise, the reaction is often quenched by adding water.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. The choice of solvent should be based on the polarity of the product.
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated sodium chloride solution (brine) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.
Q2: How do I choose an appropriate solvent for extraction?
The choice of extraction solvent depends on the polarity of your final product. For many substituted nicotinonitriles, which are often moderately polar, ethyl acetate is a good first choice. Dichloromethane (DCM) can also be used. It is advisable to check the solubility of your product in a small scale test before performing the full extraction.
Q3: What are the common methods for purifying the final product?
Flash column chromatography on silica gel is the most common method for purifying products derived from this compound.[1] A gradient of ethyl acetate in hexanes is often effective for eluting the product.[1] For crystalline solids, recrystallization can be an effective final purification step.
Troubleshooting Guides
Issue 1: Low or No Product Recovery After Workup
Possible Cause 1: Product is water-soluble and remains in the aqueous layer.
-
Solution: Before discarding the aqueous layer, re-extract it multiple times with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. To check if the product is in the aqueous layer, a small sample can be taken, basified or acidified accordingly, and analyzed by TLC or LC-MS.
Possible Cause 2: Emulsion formation during extraction.
-
Solution: Emulsions are common when using chlorinated solvents or in the presence of basic compounds. To break up an emulsion, try adding brine or a small amount of a different organic solvent. Filtering the emulsion through a pad of Celite can also be effective.
Possible Cause 3: Product degradation during workup.
-
Solution: If your product is sensitive to acid or base, ensure that any quenching steps are performed carefully at low temperatures (e.g., 0 °C). Use of a buffered wash solution (e.g., saturated sodium bicarbonate) can help to neutralize any residual acid.
Issue 2: Presence of Unreacted Starting Material in the Final Product
Possible Cause 1: Incomplete reaction.
-
Solution: Before beginning the workup, ensure the reaction has gone to completion by monitoring with an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, you may need to increase the reaction time, temperature, or add more reagent.
Possible Cause 2: Co-elution during column chromatography.
-
Solution: The starting material, this compound, is relatively non-polar. If your product has a similar polarity, separation can be challenging. Try using a different solvent system for your column chromatography or switch to a different stationary phase like alumina.
Issue 3: Peak Tailing During HPLC Analysis of Pyridine Derivatives
Possible Cause: Interaction of the basic nitrogen on the pyridine ring with acidic silanol groups on the silica-based HPLC column. [2]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with an additive like formic acid or trifluoroacetic acid (TFA) can protonate the residual silanol groups, minimizing their interaction with the basic pyridine analyte.[2]
-
Solution 2: Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration can shield the active silanol sites from your compound.[2]
Experimental Protocols & Data
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the substitution of one of the chlorine atoms on this compound with an amine nucleophile.
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic polar solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-20% ethyl acetate in hexanes).[1]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).[3]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas like nitrogen or argon (repeat three times).[3]
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 4:1 1,4-dioxane/water).[3]
-
Reaction: Heat the reaction mixture (e.g., to 85-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[4][5]
-
Workup:
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Quantitative Data Summary
| Reaction Type | Reactants | Product | Yield (%) | Purity (%) | Reference |
| SNAr | This compound, Benzylamine | 2-(benzylamino)-6-chloro-4-(trifluoromethyl)nicotinonitrile | 80-95 | >95 | [1] (Analogous) |
| Suzuki Coupling | 2,6-Dichloro-4-iodopyridine, Phenylboronic acid | 4-phenyl-2,6-dichloropyridine | 70-85 | >98 | [3] (Analogous) |
| Hydrolysis of Nitrile | 2,6-dichloro-5-fluoro-3-cyanopyridine | 2,6-dichloro-5-fluoronicotinic acid | ~51.5 | Not specified | [6] |
Visualized Workflows
Caption: General experimental workflow for the workup of reactions.
Caption: Troubleshooting workflow for low product yield after workup.
References
- 1. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile. The information provided is designed to help overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on typical synthetic routes for halogenated nicotinonitriles, common impurities may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Isomeric Byproducts: Regioisomers such as 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile may form depending on the reaction's selectivity.
-
Under-chlorinated Species: Compounds with fewer than two chlorine atoms on the pyridine ring.
-
Over-chlorinated Species: Nicotinonitriles with more than two chlorine atoms.
-
Solvent Residues: Residual solvents from the reaction or initial work-up steps.
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: The purity of the final product should be assessed using a combination of the following techniques:
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and confirm the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any structural isomers or other impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q3: What are the general storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low yield after purification | - Incomplete reaction. - Loss of product during extraction or washing steps. - Inefficient purification method. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Minimize the number of extraction and washing steps. Ensure the pH of the aqueous phase is optimized to prevent product loss. - Optimize the purification protocol (see experimental protocols below). |
| Presence of colored impurities | - Formation of polymeric byproducts or degradation of starting materials/product. | - Treat the crude product solution with activated charcoal before filtration and subsequent purification. |
| Co-elution of impurities during column chromatography | - Improper solvent system. - Overloading the column. | - Perform a thorough TLC analysis to determine the optimal solvent system that provides good separation between the product and impurities. - Use a gradient elution. - Ensure the amount of crude product loaded is appropriate for the column size. |
| Product oiling out during recrystallization | - The solvent is too nonpolar for the compound. - The solution is supersaturated. - The presence of impurities is inhibiting crystallization. | - Choose a more polar solvent or a solvent mixture. - Allow the solution to cool slowly. Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. - Perform a preliminary purification by column chromatography to remove impurities that hinder crystallization. |
| Multiple spots on TLC after purification | - Incomplete separation of isomers or closely related impurities. | - Optimize the mobile phase for TLC to achieve better separation. - For column chromatography, use a shallower gradient and collect smaller fractions. - Consider a second purification step using a different technique (e.g., recrystallization after column chromatography). |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify crude this compound by removing impurities with different solubility profiles.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene, Hexane/Ethyl Acetate mixture)
-
Erlenmeyer flask
-
Heating source (hot plate with stirrer)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. A common starting point for similar compounds is toluene or a mixture of hexane and ethyl acetate.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The pure product should crystallize out of the solution. For maximum yield, cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
Objective: To purify this compound by separating it from impurities based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexane and ethyl acetate). The ideal system will show good separation between the product spot and impurity spots, with the product having an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica gel column.
-
Elution: Begin eluting the column with the least polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) according to the separation observed on the TLC plates.
-
Fraction Collection: Collect the eluent in small fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Typical Yield | Primary Impurities Removed |
| Recrystallization | >98% | 60-80% | Less soluble and more soluble impurities at room temperature. |
| Flash Column Chromatography | >99% | 70-90% | Isomers, starting materials, and byproducts with different polarities. |
Note: Purity and yield are dependent on the quality of the crude material and the optimization of the purification protocol.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical troubleshooting steps for purification issues.
Validation & Comparative
A Comparative Guide to the Reactivity of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile and Other Dichloropyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, substituted pyridines are invaluable building blocks. Their utility is often dictated by the ease and selectivity of their functionalization. This guide provides a comparative analysis of the reactivity of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile against other common dichloropyridines, with a focus on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in their derivatization.
Theoretical Basis for Reactivity in Nucleophilic Aromatic Substitution
The reactivity of dichloropyridines in SNAr reactions is primarily governed by the stability of the Meisenheimer intermediate, a negatively charged species formed upon the attack of a nucleophile on the pyridine ring.[1] The presence of electron-withdrawing groups (EWGs) on the pyridine ring stabilizes this intermediate through resonance and inductive effects, thereby accelerating the reaction rate.
This compound is a highly activated system for SNAr. It possesses two potent electron-withdrawing groups: a trifluoromethyl group (-CF3) at the 4-position and a cyano group (-CN) at the 3-position. Both groups work in concert to significantly reduce the electron density of the pyridine ring, making the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to nucleophilic attack.
In contrast, dichloropyridines such as 2,6-dichloropyridine and 2,4-dichloropyridine lack these strong activating groups. While the pyridine nitrogen itself is electron-withdrawing, the overall reactivity of these simpler dichloropyridines is considerably lower than that of this compound.
Comparative Reactivity Analysis
While direct, side-by-side quantitative kinetic data for the SNAr reactions of this compound and other dichloropyridines under identical conditions is not extensively reported in the literature, a qualitative and semi-quantitative comparison can be made based on the principles of physical organic chemistry.
The trifluoromethyl group at the 5-position and the two chlorine atoms in 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile enhance its electron-deficient character compared to mono-substituted analogs.[2] This heightened electrophilicity makes it more susceptible to nucleophilic attack. The reactivity of dichloropyridines in SNAr reactions is influenced by the stability of the Meisenheimer intermediate.[1] For 2,4-dichloropyridine, nucleophilic attack is generally favored at the C4 position due to greater stabilization of the intermediate.[1] In contrast, 2,6-dichloropyridine is a symmetrical molecule, which simplifies mono-substitution.[1]
The following table provides a qualitative comparison of the expected reactivity of these compounds in SNAr reactions with a generic amine nucleophile.
| Compound | Key Structural Features | Expected Relative Reactivity in SNAr | Rationale |
| This compound | Two chlorine atoms at C2 and C6, a strong electron-withdrawing -CF3 group at C4, and a strong electron-withdrawing -CN group at C3. | Very High | The synergistic electron-withdrawing effects of the -CF3 and -CN groups strongly activate the pyridine ring for nucleophilic attack. |
| 2,6-Dichloroisonicotinonitrile | Two chlorine atoms at C2 and C6, and an electron-withdrawing -CN group at C4. | High | The cyano group at the 4-position activates the ring, but to a lesser extent than the combined effect of -CF3 and -CN. |
| 2,4-Dichloropyridine | Two chlorine atoms at C2 and C4. | Moderate | The C4 position is more susceptible to nucleophilic attack due to better stabilization of the Meisenheimer intermediate.[1] |
| 2,6-Dichloropyridine | Two chlorine atoms at C2 and C6. | Moderate | A symmetrical molecule where both chlorine atoms are at positions activated by the ring nitrogen. |
| 3,5-Dichloropyridine | Two chlorine atoms at C3 and C5. | Low | The chlorine atoms are meta to the nitrogen, a less activated position for SNAr compared to the ortho and para positions, resulting in lower reactivity. |
Experimental Protocols
To facilitate the direct comparison of reactivity in a laboratory setting, the following general experimental protocol for the nucleophilic aromatic substitution of dichloropyridines with an amine is provided.
General Procedure for Nucleophilic Aromatic Substitution of Dichloropyridines with Amines:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dichloropyridine (1.0 equivalent).
-
Solvent and Reagents: Dissolve the starting material in a suitable anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)). Add the amine nucleophile (1.0-1.2 equivalents) to the solution.
-
Base Addition: Add a suitable base (1.1-1.5 equivalents), such as potassium carbonate (K2CO3) or triethylamine (Et3N), to the stirred solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature and reaction time will depend on the specific dichloropyridine and amine used. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive dichloropyridines, microwave irradiation at higher temperatures (e.g., 150-200 °C) can be employed to shorten reaction times.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired substituted pyridine.
Visualizations
Diagram 1: General Workflow for Comparative Reactivity Study
Caption: A generalized workflow for conducting a comparative study on the reactivity of different dichloropyridines.
Diagram 2: SNAr Mechanism and the Role of Electron-Withdrawing Groups
Caption: The SNAr mechanism proceeds via a Meisenheimer intermediate, which is stabilized by electron-withdrawing groups.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Crystallographic Validation of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides a comparative analysis of the structural validation of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile, a key building block in medicinal chemistry, through the gold-standard technique of single-crystal X-ray crystallography.
While a specific public CCDC deposition for this compound is not available, this guide leverages crystallographic data from a closely related pyrazole derivative synthesized from its precursor, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3-cyano-5-amino-pyrazole, to provide a robust comparative framework. This approach allows for a detailed examination of the key structural features imparted by the 2,6-dichloro-4-(trifluoromethyl)phenyl moiety and a comparison with other substituted nicotinonitrile derivatives.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a representative compound containing the 2,6-dichloro-4-(trifluoromethyl)phenyl group and compares them with other relevant nicotinonitrile structures. This data provides a benchmark for understanding the influence of various substituents on the crystal packing and molecular geometry.
| Parameter | 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)- 3-cyano-5-amino-pyrazole | Nicotinonitrile | 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile |
| Chemical Formula | C₁₀H₅Cl₂F₃N₄ | C₆H₄N₂ | C₇HCl₂F₃N₂ |
| Crystal System | Monoclinic | Monoclinic | Not Publicly Available |
| Space Group | P2₁/c | P2₁/c | Not Publicly Available |
| Unit Cell Dimensions | a = 13.064(1) Å, b = 14.692(1) Å, c = 9.9933(9) Å, β = 101.361(2)° | a = 3.808 Å, b = 13.120 Å, c = 10.591 Å, β = 97.97° | Not Publicly Available |
| Reference | [1] | [2] | [3] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure for compounds like this compound and its derivatives follows a well-established protocol. The methodology detailed below is based on the successful structure solution of a closely related pyrazole derivative.[1][4]
1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents for this purpose include methanol, ethanol, or acetone. The process involves dissolving the purified compound in a minimal amount of the chosen solvent, followed by filtration to remove any insoluble impurities. The resulting clear solution is then allowed to stand undisturbed in a loosely covered container, permitting the solvent to evaporate slowly over several days, leading to the formation of well-defined single crystals.
2. Data Collection: A suitable single crystal is carefully selected and mounted on a goniometer head. The crystal is then placed within a diffractometer, which is equipped with a source of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å). The data collection is typically performed at a controlled temperature, often low temperatures like 273 K, to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles while exposing it to the X-ray beam. The diffracted X-rays are detected by an area detector, such as a CCD, and the intensities and positions of the diffraction spots are recorded.
3. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods, which are computational algorithms that use the intensities of the diffracted beams to determine the phases of the structure factors. This initial model is then refined using full-matrix least-squares on F². During refinement, the positions of the atoms, as well as their anisotropic displacement parameters, are adjusted to achieve the best possible fit between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the typical workflow for determining the structure of a small molecule using single-crystal X-ray crystallography.
Caption: Workflow of Single-Crystal X-ray Crystallography.
References
Comparative Analysis of Emerging Anticancer Agents: A Case Study on Trifluoromethyl-Containing Heterocycles
A comparative guide for researchers, scientists, and drug development professionals on the biological activity of novel heterocyclic compounds versus established anticancer therapeutics.
Executive Summary
The quest for novel, more effective anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds bearing a trifluoromethyl group are of significant interest due to the unique physicochemical properties conferred by this moiety, which can enhance biological activity and metabolic stability. This guide provides a framework for comparing the biological activity of a novel series of compounds, exemplified here by 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, against existing anticancer drugs, with a focus on kinase inhibitors. While specific biological activity data for 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile derivatives is not extensively available in the public domain, the principles and methodologies outlined herein are directly applicable to the evaluation of this and other novel compound series.
Introduction to Trifluoromethyl-Containing Heterocycles in Oncology
The introduction of a trifluoromethyl (-CF3) group into a drug candidate's structure can profoundly influence its pharmacokinetic and pharmacodynamic properties. The high electronegativity and lipophilicity of the -CF3 group can lead to enhanced binding affinity to target proteins, improved cell membrane permeability, and increased metabolic stability, all of which are desirable attributes for an anticancer drug.[1] Nicotinonitrile and other nitrogen-containing heterocyclic scaffolds are frequently explored in drug discovery due to their versatile chemical reactivity and their ability to mimic endogenous molecules, making them ideal starting points for the synthesis of targeted therapies.[2][3]
Many contemporary anticancer drugs function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and BRAF, which are crucial components of signaling pathways that regulate cell growth and proliferation.[4] Therefore, a key aspect of evaluating novel anticancer compounds is to compare their efficacy and selectivity against established kinase inhibitors.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro anticancer activity of a series of novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives and a selection of existing kinase inhibitor drugs. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), a standard measure of a compound's potency.
Table 1: In Vitro Anticancer Activity of Novel 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 3b | C32 (Melanoma) | 24.4[1] |
| A375 (Melanoma) | 25.4[1] | |
| 3a | C32 (Melanoma) | >100[1] |
| DU145 (Prostate) | >100[1] | |
| 3c | C32 (Melanoma) | >100[1] |
| 3d | C32 (Melanoma) | >100[1] |
Note: Lower IC50 values indicate higher potency.
Table 2: In Vitro Activity of Existing Kinase Inhibitor Drugs
| Drug Name (Target) | Cancer Cell Line | IC50 (µM) |
| Vemurafenib (BRAF) | A375 (Melanoma, BRAF V600E) | 0.017 |
| Dabrafenib (BRAF) | A375 (Melanoma, BRAF V600E) | 0.004 |
| Gefitinib (EGFR) | H1975 (Lung, EGFR T790M/L858R) | ~3-5 |
| Osimertinib (EGFR) | H1975 (Lung, EGFR T790M/L858R) | 0.015 |
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the validation and comparison of biological data. Below are representative protocols for key assays used to determine the anticancer activity of novel compounds.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well in a suitable culture medium. The plate is incubated for 24-48 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (e.g., this compound derivatives) and control drugs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The medium from the cell plate is replaced with the medium containing the test compounds, and the plate is incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, a solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, the MTT is reduced to purple formazan crystals by the mitochondrial dehydrogenases of living cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Molecular Pathways and Experimental Workflows
Diagrams are essential tools for illustrating complex biological processes and experimental procedures. The following diagrams were generated using the Graphviz DOT language.
Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira Couplings
The functionalization of halogenated nitrogen-containing heterocycles is a cornerstone in the synthesis of novel agrochemicals and pharmaceuticals. Among these, 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile stands as a valuable scaffold, offering two reactive chloride sites for diversification through cross-coupling reactions. The electronic properties of the pyridine ring, influenced by the electron-withdrawing trifluoromethyl and cyano groups, present unique challenges and opportunities for regioselective functionalization. This guide provides a comparative analysis of catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this substrate, supported by experimental data from analogous systems to inform catalyst selection and reaction optimization.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds. For substrates like this compound, achieving mono-substitution is a key challenge. Insights can be drawn from studies on the closely related 2,6-dichloro-3-(trifluoromethyl)pyridine, which has been shown to undergo regioselective Suzuki-Miyaura coupling.
A study on 2,6-dichloro-3-(trifluoromethyl)pyridine demonstrated that mono-arylation occurs selectively at the 6-position, which is less sterically hindered. This selectivity is attributed to electronic effects where the trifluoromethyl group influences the reactivity of the adjacent chlorine atom. The reactions proceeded efficiently without the need for phosphine ligands, which simplifies the catalytic system.[1]
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 2,6-Dichloro-3-(trifluoromethyl)pyridine with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 88 |
| 4 | 3-Methylphenylboronic acid | Pd(OAc)₂ (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 84 |
Based on these findings for a closely related substrate, a palladium acetate catalyst in combination with a phosphate base in a dioxane/water solvent system appears to be a robust starting point for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of a dichloropyridine derivative, which can be adapted for this compound.[1]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, and K₃PO₄.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. For electron-deficient substrates like this compound, the choice of a sufficiently active catalyst system is crucial. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have made the amination of aryl chlorides highly efficient.[2]
While specific data for the target molecule is scarce, general protocols for the Buchwald-Hartwig amination of dichlorinated heterocycles provide a solid foundation. The use of a palladium precatalyst with a specialized ligand such as XPhos, RuPhos, or BrettPhos, in combination with a strong base like sodium tert-butoxide, is a common and effective strategy.[3]
Table 2: General Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst System | Ligand Type | Base | Solvent | Temperature | General Applicability |
| Pd₂(dba)₃ / XPhos | Bulky Biarylphosphine | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C | Broad scope, including challenging aryl chlorides. |
| Pd(OAc)₂ / RuPhos | Bulky Biarylphosphine | K₃PO₄, K₂CO₃ | t-BuOH, Dioxane | 80-110 °C | Effective for a wide range of amines and aryl chlorides. |
| Pd(OAc)₂ / BrettPhos | Bulky Biarylphosphine | LiHMDS, NaOt-Bu | THF, Toluene | Room Temp - 100 °C | Highly active, often allowing for lower reaction temperatures. |
Experimental Protocol: Representative Buchwald-Hartwig Amination
The following is a general procedure for the Buchwald-Hartwig amination of a dichloro-heterocycle, which can be adapted for this compound.[3]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.5 equivalents)
-
Toluene
Procedure:
-
In an inert atmosphere glovebox, combine Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a reaction vessel.
-
Add toluene, followed by this compound and the amine.
-
Seal the vessel and heat the mixture to 110 °C with stirring for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
General workflow for a Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. The reactivity of halopyridines in this reaction generally follows the trend I > Br > Cl. While this compound is expected to be less reactive than its bromo- and iodo-analogs, the use of appropriate catalytic systems can facilitate the reaction.
For dichlorinated substrates, regioselectivity is a key consideration. In many cases, the less sterically hindered position is favored for coupling. A typical Sonogashira catalytic system involves a palladium source, a copper(I) co-catalyst, and an amine base.
Table 3: General Comparison of Catalyst Systems for Sonogashira Coupling of Aryl Chlorides
| Catalyst System | Co-catalyst | Base | Solvent | Temperature | General Applicability |
| Pd(PPh₃)₄ / CuI | CuI | Et₃N, i-Pr₂NH | THF, DMF | Room Temp - 100 °C | Classic and widely used system. |
| PdCl₂(PPh₃)₂ / CuI | CuI | Et₃N, Piperidine | THF, Toluene | 50-120 °C | Effective for a broad range of substrates. |
| Pd(OAc)₂ / Ligand | CuI or Copper-free | Cs₂CO₃, K₂CO₃ | Dioxane, Acetonitrile | 80-120 °C | Modern systems with specialized ligands can be copper-free. |
Experimental Protocol: Representative Sonogashira Coupling
The following is a general procedure for a Sonogashira coupling of a dichloro-heterocycle, which can serve as a starting point for this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Add degassed THF and triethylamine.
-
Add the terminal alkyne and stir the mixture at room temperature or heat as required (e.g., 60-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
General workflow for a Sonogashira coupling reaction.
Conclusion and Outlook
The selective functionalization of this compound via cross-coupling reactions is a promising avenue for the synthesis of novel compounds with potential applications in the life sciences. While direct experimental data for this specific substrate is limited in the public domain, a comparative analysis of catalytic systems used for analogous dichlorinated heterocycles provides valuable guidance.
For Suzuki-Miyaura couplings , a ligandless palladium acetate system has shown high efficacy for a closely related substrate and represents a cost-effective and straightforward starting point. For Buchwald-Hartwig aminations , the use of bulky biarylphosphine ligands such as XPhos is recommended to overcome the lower reactivity of the chloride leaving groups. For Sonogashira couplings , the classic Pd/Cu co-catalytic system remains a reliable choice, with the potential for optimization through ligand screening.
Future research should focus on the systematic screening of catalysts and ligands for each of these transformations to build a comprehensive dataset for this compound. This will enable a more refined understanding of the electronic and steric factors governing regioselectivity and reactivity, ultimately accelerating the discovery of new chemical entities.
Logical relationship of catalyst systems for different cross-coupling reactions.
References
spectroscopic analysis to confirm the purity of synthesized 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for pharmaceutical and agrochemical applications, the verification of purity is a critical step. This guide provides a comparative overview of spectroscopic methods for confirming the purity of synthesized 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile. We present expected spectroscopic data based on the analysis of structurally related compounds and detail the experimental protocols for key analytical techniques. This guide will assist researchers in selecting the optimal methods for purity assessment and in the structural elucidation of this versatile building block.
Introduction
This compound is a halogenated pyridine derivative with potential applications as an intermediate in the synthesis of biologically active molecules.[1] Its molecular formula is C₇HCl₂F₃N₂ and it has a molecular weight of approximately 241 g/mol .[2][3] Ensuring the high purity of this compound is essential for reproducible downstream reactions and for meeting regulatory standards in drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for this purpose.
Comparative Spectroscopic Analysis
A combination of spectroscopic methods provides a comprehensive assessment of the purity of this compound. While specific experimental data for this exact compound is not widely published, we can predict the expected spectral characteristics based on the analysis of similar nicotinonitrile and halogenated aromatic compounds.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Observations | Potential Impurities Detected |
| ¹H NMR | A single singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the proton at the 5-position of the pyridine ring. | Starting materials, regioisomers (e.g., isomers with different substituent positions), or residual solvents. |
| ¹³C NMR | Signals corresponding to the seven carbon atoms. The carbon bearing the trifluoromethyl group will show a quartet due to C-F coupling. The nitrile carbon will appear in the characteristic region (δ 115-125 ppm). | Isomeric impurities will show a different set of carbon signals. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. | Other fluorine-containing impurities. |
| FT-IR | Characteristic absorption bands for C≡N stretching (around 2230-2240 cm⁻¹), C-Cl stretching (around 600-800 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹). | Absence of O-H or N-H bands from hydrolyzed starting materials. |
| Mass Spectrometry (GC-MS or LC-MS) | A molecular ion peak [M]⁺ with a characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in an approximate ratio of 9:6:1). | Impurities with different molecular weights. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following are standard protocols that can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and identify proton, carbon, and fluorine environments.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, 16-32 scans, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0 to 220 ppm.
-
¹⁹F NMR Acquisition: Acquire the spectrum with a spectral width appropriate for trifluoromethyl groups.
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a solid probe, place a small amount of the sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum in the region of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Protocol:
-
Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC. For Liquid Chromatography-Mass Spectrometry (LC-MS), dissolve the sample in a suitable mobile phase.
-
Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the mass spectrum in a full scan mode over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to further confirm the structure.
Workflow and Method Comparison
The selection of spectroscopic techniques and their order of application can be crucial for an efficient purity analysis.
References
benchmarking the synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile against alternative methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile (CAS No. 13600-42-5), a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of chloro and trifluoromethyl substituents on the nicotinonitrile scaffold offers unique electronic and steric properties, making efficient and regioselective synthesis a critical focus for chemical research.
This document outlines and benchmarks two primary synthetic strategies: a multi-step approach involving the construction of the pyridine ring followed by chlorination, and a more direct, albeit challenging, route via regioselective trifluoromethylation. A third potential method involving selective dechlorination is also discussed. The performance of these methods is compared based on reported yields, purity, and reaction conditions to provide researchers with the necessary data to select the most suitable approach for their specific needs.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Method 1: Pyridine Ring Construction & Chlorination | Method 2: Direct Regioselective Trifluoromethylation |
| Starting Materials | Ethyl trifluoroacetoacetate, Cyanoacetamide | 2,6-Dichloronicotinonitrile, Trifluoromethylating agent (e.g., TMSCF₃) |
| Key Intermediates | 4,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile | - |
| Reagents | Triethylamine, Phosphorus oxychloride (POCl₃) | Copper(I) iodide (CuI), Ruppert-Prakash reagent (TMSCF₃) or Umemoto's reagent |
| Solvent | Ethanol, Isopropanol, or Dioxane for initial condensation; neat POCl₃ for chlorination | Dimethylformamide (DMF) or Acetonitrile |
| Reaction Temperature | Condensation: Not specified; Chlorination: 50-100 °C | 80-100 °C |
| Reaction Time | Not specified for all steps | 12-24 hours |
| Reported Yield | High (exact percentage not specified in the abstract)[1] | Moderate for the desired isomer (often a side product) |
| Reported Purity | High[1] | Mixture of regioisomers, requiring purification |
| Key Advantages | High regioselectivity, Potentially high overall yield | Fewer synthetic steps |
| Key Disadvantages | Multi-step process | Poor regioselectivity, formation of the 5-CF₃ isomer is often favored[2] |
Experimental Protocols
Method 1: Pyridine Ring Construction and Chlorination
This method, based on a patented process, involves the initial construction of the core pyridine ring system with the desired trifluoromethyl and cyano groups, followed by the introduction of the chloro substituents.[1]
Step 1: Synthesis of 4,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile
-
In a suitable reaction vessel, dissolve ethyl trifluoroacetoacetate and cyanoacetamide in a solvent such as ethanol, isopropanol, or dioxane.
-
Add triethylamine to the mixture to act as a base.
-
Stir the reaction mixture to facilitate the condensation and cyclization reactions. The exact temperature and reaction time are not specified and may require optimization.
-
Upon completion of the reaction, the intermediate product, 4,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile, is isolated.
Step 2: Synthesis of this compound
-
Treat the 4,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile intermediate with phosphorus oxychloride (POCl₃), which also serves as the solvent.
-
Heat the reaction mixture to a temperature between 50 °C and 100 °C.
-
Maintain the reaction at this temperature until the chlorination is complete.
-
After the reaction, the excess POCl₃ is removed, and the crude product is worked up and purified to yield this compound.
Method 2: Direct Regioselective Trifluoromethylation
This approach aims to introduce the trifluoromethyl group directly onto a pre-existing 2,6-dichloronicotinonitrile ring. The primary challenge of this method is controlling the regioselectivity, as the 5-position is also susceptible to trifluoromethylation.[2]
-
To a solution of 2,6-dichloronicotinonitrile in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a copper(I) iodide (CuI) catalyst (5–10 mol%).
-
Add a trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF₃) or Umemoto's reagent.
-
Heat the reaction mixture to a temperature between 80 °C and 100 °C.
-
Allow the reaction to proceed for 12 to 24 hours.
-
Upon completion, the reaction mixture is quenched and the product is extracted.
-
Purification, likely through column chromatography, is necessary to separate the desired 4-(trifluoromethyl) isomer from the more prevalent 5-(trifluoromethyl) isomer and other side products.
Mandatory Visualization
Caption: Comparative workflow of the two main synthetic routes to this compound.
Caption: Step-wise experimental workflow for the pyridine ring construction and chlorination method.
References
Unraveling the Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile: A Mechanistic Comparison
A detailed analysis of the plausible synthetic pathways and reaction mechanisms involved in the formation of the key chemical intermediate, 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, is presented. This guide compares potential reaction mechanisms, supported by established chemical principles and analogous experimental data, to provide a comprehensive resource for researchers in drug discovery and development.
The synthesis of this compound, a valuable building block in medicinal and agrochemical research, can be approached through several strategic pathways. While a definitive, experimentally validated mechanism for its complete synthesis is not extensively documented in a single source, a plausible and chemically sound route can be constructed based on well-established transformations in pyridine chemistry. This guide delineates a likely synthetic sequence, critically evaluates the proposed mechanism for each key step, and presents alternative mechanistic considerations.
Plausible Synthetic Pathway
A logical and efficient synthesis of this compound can be envisioned commencing from the commercially available precursor, 2,6-dichloro-4-(trifluoromethyl)pyridine. The proposed multi-step synthesis involves the introduction of a cyano group at the 3-position of the pyridine ring via a nitro intermediate. The key transformations in this proposed pathway are:
-
Nitration: Electrophilic aromatic substitution to introduce a nitro group at the 3-position.
-
Reduction: Conversion of the nitro group to an amino group.
-
Cyanation: Transformation of the amino group into a cyano group via a Sandmeyer-type reaction.
This sequence is advantageous as it utilizes a readily available starting material and employs a series of robust and well-understood chemical reactions.
Mechanistic Analysis of Key Synthetic Steps
Step 1: Nitration of 2,6-Dichloro-4-(trifluoromethyl)pyridine
The introduction of a nitro group onto the pyridine ring is a classic electrophilic aromatic substitution (SEAr) reaction. The pyridine ring is inherently electron-deficient, and the presence of three strong electron-withdrawing groups (two chlorine atoms and a trifluoromethyl group) further deactivates the ring towards electrophilic attack. However, the directing effects of these substituents guide the incoming electrophile (the nitronium ion, NO2+) to the C-3 position.
Proposed Mechanism: Electrophilic Aromatic Substitution (SEAr)
The reaction proceeds through a standard SEAr mechanism, which involves the attack of the aromatic π-system on the nitronium ion, generated in situ from a mixture of nitric acid and sulfuric acid, to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. Subsequent deprotonation by a weak base (e.g., HSO4-) restores the aromaticity of the ring, yielding 2,6-dichloro-3-nitro-4-(trifluoromethyl)pyridine.
Alternative Mechanism: Radical Nitration
Under certain conditions, nitration reactions can proceed via radical pathways, especially with reagents that can generate the NO2 radical. However, for the nitration of deactivated aromatic systems, the ionic SEAr mechanism is generally favored and more widely accepted.
Step 2: Reduction of the Nitro Group
The reduction of the nitro group in 2,6-dichloro-3-nitro-4-(trifluoromethyl)pyridine to an amino group is a standard transformation. This can be achieved through various methods, with catalytic hydrogenation or the use of metals in acidic media being the most common.
Proposed Mechanism: Catalytic Hydrogenation
In catalytic hydrogenation, the nitro compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction proceeds on the surface of the catalyst, where both the nitro compound and hydrogen are adsorbed. The mechanism involves a series of stepwise reductions, likely proceeding through nitroso and hydroxylamine intermediates, to ultimately yield the amine.
Alternative Mechanism: Metal-Acid Reduction
Alternatively, the reduction can be carried out using a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. This reaction proceeds through a series of single-electron transfers from the metal to the nitro group, with subsequent protonation steps.
| Parameter | Catalytic Hydrogenation | Metal-Acid Reduction |
| Reagents | H2 gas, Pd/C (or PtO2, Raney Ni) | Fe (or Sn, Zn), HCl |
| Conditions | Typically mild pressure and temperature | Often requires heating |
| Work-up | Filtration of catalyst | Neutralization and extraction |
| Selectivity | High, can be sensitive to other functional groups | Generally robust |
| Yield | Typically high | Generally good to high |
Table 1. Comparison of Common Reduction Methods for Nitro Groups.
Step 3: Sandmeyer Cyanation
The conversion of the amino group of 2,6-dichloro-3-amino-4-(trifluoromethyl)pyridine to a nitrile is most effectively achieved through the Sandmeyer reaction. This reaction involves the diazotization of the primary aromatic amine, followed by treatment with a copper(I) cyanide salt.
Proposed Mechanism: Radical-Nucleophilic Aromatic Substitution (SRN1-type)
The Sandmeyer reaction is believed to proceed through a radical mechanism. The first step is the formation of a diazonium salt by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt then undergoes a single-electron transfer (SET) from the copper(I) catalyst to generate an aryl radical, with the loss of nitrogen gas. This aryl radical then reacts with the cyanide ion, and the resulting radical anion is oxidized by copper(II) to give the final nicotinonitrile product and regenerate the copper(I) catalyst.
Alternative Mechanism: Copper-Free Cyanation
While the copper-catalyzed Sandmeyer reaction is the classic approach, modern methods for cyanation of diazonium salts without the use of copper have been developed. These can involve the use of alternative catalysts or proceed through different mechanistic pathways, sometimes involving nucleophilic attack on the diazonium cation. However, the classic Sandmeyer reaction remains a reliable and widely used method.
Experimental Protocols
Synthesis of 4-(Trifluoromethyl)nicotinonitrile from this compound
This procedure demonstrates the reactivity of the title compound and confirms its utility as a synthetic intermediate.
Materials:
-
2,6-dichloro-3-cyano-4-trifluoromethylpyridine (25g)
-
Ethanol (100g)
-
Pyridine (21g)
-
Ni-Fe/C bimetallic catalyst (0.75g)
-
Toluene for extraction
Procedure:
-
In a 250 mL four-necked flask equipped with a magnetic stirrer, add 25g of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine, 100g of ethanol, and 21g of pyridine.
-
Add 0.75g of the Ni-Fe/C bimetallic catalyst to the mixture.
-
Stir the reaction mixture at 30°C under normal pressure hydrogenation for 4 hours.
-
Monitor the reaction progress by sampling and testing.
-
Upon completion, filter the reaction mixture through a Buchner funnel to recover the catalyst.
-
Heat the filtrate to 95-100°C to evaporate the ethanol and pyridine.
-
Extract the residue with toluene.
-
Remove the toluene by evaporation to obtain 3-cyano-4-trifluoromethylpyridine.
Expected Yield: 98.5%[1] Purity: 98.5%[1]
Visualizing the Reaction Pathways
The following diagrams illustrate the proposed synthetic pathway and the mechanism of the key Sandmeyer reaction.
Caption: Proposed synthetic pathway for this compound.
Caption: Simplified mechanism of the Sandmeyer cyanation reaction.
References
Comparative Efficacy of Novel Anticancer Agents Derived from Substituted Nicotinonitriles: An In Vitro and In Vivo Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and selective cancer therapeutics has led to significant exploration of heterocyclic compounds. Among these, derivatives of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile and related structures have emerged as a promising scaffold for the development of novel anticancer agents. This guide provides a comparative analysis of the in vitro and in vivo performance of these compounds against various cancer cell lines, supported by experimental data and detailed methodologies.
In Vitro Cytotoxicity: A Comparative Overview
Numerous studies have synthesized and evaluated the cytotoxic effects of various derivatives. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined for these compounds against a panel of human cancer cell lines.
A study on novel N-nicotinonitrile derivatives demonstrated significant cytotoxic activity against breast (MCF-7) and liver (HepG2) cancer cell lines, with some compounds showing promising activity compared to the standard drug doxorubicin.[1] Similarly, newly synthesized nicotinonitrile and pyrazole derivatives exhibited potent cytotoxic effects against hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) cell lines.[2]
Another area of focus has been the development of 2,4,6-trisubstituted nicotinonitriles as dual inhibitors of tubulin and topoisomerase II. Several of these compounds displayed superior cytotoxic activity against MCF-7 cells and moderate activity against HepG2 cells when compared to Doxorubicin, while showing good selectivity towards normal BJ-1 cells.[3]
The following table summarizes the IC50 values of representative compounds from different studies to facilitate a comparison of their anticancer activity.
| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Trifluoromethyl-substituted pyrimidine | Compound 17v | H1975 (Lung) | 2.27 | 5-FU | 9.37 |
| Trifluoromethyl-thioxo-thiazolo[4,5-d]pyrimidine | Compound 3b | C32 (Melanoma) | 24.4 | - | - |
| A375 (Melanoma) | 25.4 | - | - | ||
| HaCaT (Normal Keratinocytes) | 33.5 | - | - | ||
| Cyanopyridinone/Cyanopyridine | Compound 4c | HepG2 (Liver) | 8.02 | 5-FU | 9.42 |
| HCT-116 (Colon) | 7.15 | 5-FU | 8.01 | ||
| Compound 4d | HepG2 (Liver) | 6.95 | 5-FU | 9.42 | |
| Pyrimidine-5-carbonitrile | Compound 11e | HCT-116 (Colon) | 1.14 | Sorafenib | >10 |
| MCF-7 (Breast) | 1.54 | Sorafenib | >10 | ||
| WI-38 (Normal Lung) | 63.41 | - | - | ||
| Compound 12b | HCT-116 (Colon) | >10 | Sorafenib | >10 | |
| MCF-7 (Breast) | >10 | Sorafenib | >10 |
Mechanisms of Action: Targeting Key Signaling Pathways
The anticancer activity of these nicotinonitrile derivatives is often attributed to their ability to interfere with crucial cellular processes, primarily through the inhibition of protein kinases and the induction of apoptosis.
Several nicotinonitrile derivatives have been identified as potent inhibitors of Pim kinases, which are implicated in cell survival and proliferation.[4][5][6] For instance, compound 8e, a novel nicotinonitrile derivative, was found to be a potent pan-Pim kinase inhibitor with IC50 values ≤ 0.28 μM, comparable to the broad-spectrum kinase inhibitor Staurosporine.[5] This inhibition of Pim kinases often leads to cell cycle arrest and apoptosis.
The diagram below illustrates a generalized workflow for the synthesis and evaluation of these novel nicotinonitrile-based kinase inhibitors.
Caption: Generalized workflow for the development and evaluation of nicotinonitrile derivatives.
Furthermore, some trifluoromethyl-substituted pyrimidine derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins. For example, compound 17v was found to increase the expression of pro-apoptotic proteins Bax and p53 while down-regulating the anti-apoptotic protein Bcl-2 in H1975 lung cancer cells.[7] This alteration in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway.
The following diagram depicts a simplified model of the apoptotic signaling pathway induced by these compounds.
Caption: Simplified signaling pathway for apoptosis induction by nicotinonitrile derivatives.
In Vivo Antitumor Efficacy
While in vitro studies provide valuable initial data, in vivo models are crucial for assessing the therapeutic potential of these compounds. A study on a trifluoromethyl-substituted pyrimidine derivative, compound 17v, demonstrated its ability to induce apoptosis and arrest the cell cycle at the G2/M phase in H1975 cells, suggesting its potential for in vivo efficacy.[7] Another study on a pyridine derivative, LHT-13-19, showed an antitumor effect in a xenograft model of human colon adenocarcinoma, leading to an increase in the doubling time of the tumor and the survival rate of the animals.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Pim-1 Kinase Inhibition Assay
The inhibitory activity of the compounds against Pim-1 kinase can be determined using various commercially available assay kits, often based on a fluorescence resonance energy transfer (FRET) or luminescence-based format.
General Procedure:
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the Pim-1 enzyme, a specific peptide substrate, and ATP.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 1 hour).
-
Detection: A detection reagent is added, which stops the kinase reaction and generates a signal (e.g., fluorescence or luminescence) that is inversely proportional to the kinase activity.
-
Signal Measurement: The signal is read using a plate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Conclusion
Derivatives based on the this compound scaffold and related structures represent a promising avenue for the development of novel anticancer drugs. The available in vitro data demonstrates their potent cytotoxic effects against a range of cancer cell lines, operating through mechanisms such as kinase inhibition and the induction of apoptosis. While more extensive in vivo studies are required to fully elucidate their therapeutic potential and safety profiles, the initial findings are encouraging. The comparative data and protocols presented in this guide offer a valuable resource for researchers in the field of oncology drug discovery.
References
- 1. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative cost-analysis of different synthetic routes to 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Building Block
2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethyl and chloro-substituted pyridine core makes it an attractive scaffold for developing novel bioactive molecules. This guide provides a comparative cost analysis of two distinct synthetic routes to this valuable compound, offering detailed experimental protocols and data to inform strategic decisions in research and development.
At a Glance: Synthetic Route Comparison
| Metric | Route 1: From 2,6-Dihydroxy Intermediate | Route 2: From 4-(Trifluoromethyl)pyridine |
| Starting Materials | Ethyl trifluoroacetate, Cyanoacetamide | 4-(Trifluoromethyl)pyridine |
| Key Steps | Cyclization, Chlorination | Direct Chlorination, Cyanation |
| Overall Yield | Moderate | Variable |
| Reagent Cost | Moderate | Potentially High |
| Process Complexity | Multi-step, requires isolation of intermediate | Potentially fewer steps, but requires harsh conditions and regioselectivity control |
| Scalability | Feasible | Challenges in selective functionalization |
Route 1: Synthesis via a Dihydroxy Intermediate
This route involves the initial construction of the pyridine ring followed by chlorination. It is a well-documented and reliable method for accessing the target molecule.
Experimental Protocol:
Step 1: Synthesis of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile
In a suitable reaction vessel, ethyl trifluoroacetate is reacted with cyanoacetamide in the presence of a base such as sodium ethoxide in a solvent like ethanol. The reaction mixture is heated to reflux to drive the cyclization. Acidification of the reaction mixture precipitates the 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile intermediate, which is then isolated by filtration and dried.
Step 2: Chlorination to this compound
The dried 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile is then subjected to chlorination using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). A tertiary amine base, for example, triethylamine, is often added to neutralize the HCl generated during the reaction. The reaction is typically carried out at elevated temperatures. After completion, the excess POCl₃ is removed by distillation, and the product is isolated by extraction and purified by crystallization or chromatography.
Route 2: Direct Functionalization of 4-(Trifluoromethyl)pyridine
This theoretical route offers a more direct approach by functionalizing a commercially available starting material. However, it presents challenges in controlling the regioselectivity of the reactions.
Conceptual Experimental Protocol:
Step 1: Direct Chlorination of 4-(Trifluoromethyl)pyridine
4-(Trifluoromethyl)pyridine can be subjected to direct chlorination using a chlorinating agent such as chlorine gas in the presence of a catalyst at high temperatures. This reaction is expected to be challenging in terms of controlling the position of chlorination, potentially leading to a mixture of mono- and di-chlorinated isomers. Separation of the desired 2,6-dichloro-4-(trifluoromethyl)pyridine would be a critical and potentially costly step.
Step 2: Cyanation of 2,6-Dichloro-4-(trifluoromethyl)pyridine
The isolated 2,6-dichloro-4-(trifluoromethyl)pyridine would then undergo cyanation. This can be achieved through various methods, such as a Rosenmund-von Braun reaction using copper(I) cyanide. This step introduces the nitrile group at the 3-position to yield the final product.
Cost Analysis
The following table provides an estimated cost comparison for the key reagents required for each synthetic route. Prices are based on currently available bulk quantities from various suppliers and are subject to change.
| Reagent | Route 1 Cost (per mole of product) | Route 2 Cost (per mole of product) |
| Ethyl Trifluoroacetate | ~$50-100 | - |
| Cyanoacetamide | ~$10-20 | - |
| Sodium Ethoxide | ~$20-40 | - |
| Phosphorus Oxychloride | ~$30-60 | - |
| Triethylamine | ~$20-40 | - |
| 4-(Trifluoromethyl)pyridine | - | ~$100-200 |
| Chlorine | - | ~$5-10 |
| Copper(I) Cyanide | - | ~$50-100 |
| Estimated Total Reagent Cost | ~$130-260 | ~$155-310 (excluding separation costs) |
Mandatory Visualizations
Caption: Comparative workflow of the two synthetic routes.
Conclusion for Researchers and Drug Development Professionals
The choice of synthetic route for this compound will depend on several factors, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.
-
Route 1 offers a more established and predictable pathway, likely resulting in a higher overall yield and purity, making it suitable for larger-scale production where reliability is paramount. The multi-step nature, however, may increase labor and processing time.
-
Route 2 presents a potentially shorter, more atom-economical approach. However, the significant challenges in controlling the regioselectivity of the chlorination step could lead to lower yields of the desired product and require extensive and costly purification procedures. This route may be more suitable for exploratory or small-scale syntheses where the higher cost of the starting material and potential for lower yields are acceptable.
Ultimately, a thorough process optimization and cost analysis based on specific laboratory or plant capabilities will be necessary to determine the most economically viable route for the production of this important synthetic intermediate.
Safety Operating Guide
Proper Disposal of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical guidance for the proper disposal of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile (CAS No. 13600-42-5), a compound requiring careful handling due to its hazardous properties. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant disposal.
Hazard Profile
This compound is classified as a hazardous substance. The primary hazards associated with this chemical are summarized below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[1] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
Disposal Protocol
Disposal of this compound must be conducted in accordance with all local, state, and federal regulations. This protocol provides a general framework for its safe disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical, ensure that appropriate personal protective equipment is worn. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Body Covering: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator is necessary.
Step 2: Waste Collection
-
Container: Use a designated, properly labeled, and leak-proof container for the chemical waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the chemical name, "Hazardous Waste," and the associated hazard symbols.
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
Step 3: Spill Management
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as sawdust.
-
Collection: Carefully sweep up the absorbed material and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Step 4: Final Disposal
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company. Do not attempt to dispose of this chemical in the regular trash or down the drain.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for operational use and waste management.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required protective gear.
| Equipment | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat. Ensure full skin coverage.[1] | Prevents direct skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling the solid form or in case of insufficient ventilation. | Minimizes the risk of inhaling harmful dust or vapors. |
| Protective Clothing | Impervious clothing to prevent skin exposure.[1] | Provides an additional barrier against spills and contamination. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly marked with appropriate hazard signs.
2. Handling and Preparation:
-
All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before starting any procedure, ensure that an eyewash station and a safety shower are readily accessible.
-
Use dedicated glassware and utensils. If not possible, thoroughly clean them after use.
-
Weigh the solid in a fume hood, avoiding the generation of dust.
3. Experimental Procedure:
-
When running reactions, use a closed or contained system whenever possible.
-
Maintain good laboratory hygiene; wash hands thoroughly after handling, even if gloves were worn.
-
Avoid eating, drinking, or smoking in the laboratory area.
Spill Management
In the event of a spill, prompt and correct action is essential to prevent exposure and contamination.
| Spill Size | Procedure |
| Minor Spill | 1. Evacuate non-essential personnel from the immediate area.2. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).3. Carefully collect the absorbed material into a labeled, sealable hazardous waste container.4. Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. |
| Major Spill | 1. Evacuate the entire laboratory area immediately.2. Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.3. Do not attempt to clean up a major spill without specialized training and equipment. |
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and comply with regulations.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
As a halogenated organic compound, it should be segregated from non-halogenated waste streams.[1]
2. Containerization:
-
Use a leak-proof and chemically compatible waste container with a secure lid.
-
The container must be labeled with "Hazardous Waste," the full chemical name, and relevant hazard symbols.
3. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
-
Disposal must be in accordance with all local, regional, and national regulations.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the logical workflow for handling this compound, highlighting key safety checkpoints.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
